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  • Product: 2-Chloro-6-fluoro-4-nitrophenol
  • CAS: 757251-37-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Chloro-6-fluoro-4-nitrophenol in Advanced Organic Synthesis

Executive Summary In contemporary medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for synthesizing targeted therapeutics. 2-Chloro-6-fluoro-4-nitrophenol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for synthesizing targeted therapeutics. 2-Chloro-6-fluoro-4-nitrophenol (CAS: 757251-37-9) is a specialized, multi-substituted phenol that serves as a versatile pharmacophore precursor[1][2]. The strategic placement of a chlorine atom, a fluorine atom, and a nitro group on the phenolic core provides unique stereoelectronic properties, making it an indispensable intermediate for the synthesis of complex heterocycles, diaryl ethers, and kinase inhibitors[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, scalable synthetic protocols, and mechanistic applications in drug discovery.

Physicochemical Profiling & Structural Rationale

The utility of 2-Chloro-6-fluoro-4-nitrophenol is deeply rooted in its structural electronics. The electron-withdrawing nature of the para-nitro group, combined with the inductive effects of the ortho-halogen atoms (chlorine and fluorine), significantly lowers the pKa of the phenolic hydroxyl group.

Causality in Drug Design:

  • Fluorine (Position 6): Increases lipophilicity and metabolic stability (blocking cytochrome P450-mediated oxidation at that position) while modulating the basicity of adjacent functional groups.

  • Chlorine (Position 2): Provides essential steric bulk to occupy specific hydrophobic pockets in target proteins.

  • Nitro Group (Position 4): Serves as a robust, masked amine. Once reduced, it yields an aniline derivative primed for amide coupling or heterocyclic ring closure.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 2-Chloro-6-fluoro-4-nitrophenol
CAS Number 757251-37-9[1][3]
Molecular Formula C6H3ClFNO3[4]
Molecular Weight 191.54 g/mol [3][4]
MDL Number MFCD24362584[1][4]
Standard Purity ≥ 95% (Pharma Grade)[4]

Synthetic Methodologies: Regioselective Nitration

The synthesis of 2-Chloro-6-fluoro-4-nitrophenol relies on the electrophilic aromatic substitution of 2-chloro-6-fluorophenol[5].

Mechanistic Causality: The hydroxyl group is strongly ring-activating and directs incoming electrophiles to the ortho and para positions. Because both ortho positions (2 and 6) are sterically and chemically blocked by the chlorine and fluorine atoms, the nitronium ion (


) is forced to attack exclusively at the para position (position 4). This guarantees near-perfect regioselectivity without the need for complex chromatographic separations.
Step-by-Step Protocol: Electrophilic Nitration

Note: This protocol constitutes a self-validating system. The visual transition of the reaction mixture and strict temperature controls act as built-in checkpoints for reaction fidelity.

  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 1.0 g, 6.82 mmol) of 2-chloro-6-fluorophenol in concentrated acetic acid (3.0 mL)[5].

    • Rationale: Acetic acid acts as a polar, protic solvent that moderates the reactivity of the nitrating agent, preventing oxidative cleavage of the electron-rich phenol ring.

  • Thermal Control: Cool the solution to 0 °C using an ice-brine bath[5].

  • Electrophile Addition: Add 1.3 equivalents of fuming nitric acid (e.g., 559 mg, 8.87 mmol) dropwise[5].

    • Critical Control: Maintain the internal reaction temperature strictly between 10 °C and 20 °C during addition[5]. Exceeding 20 °C risks runaway exothermic oxidation and the formation of hazardous byproducts.

  • Reaction Propagation: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor progression via TLC (Hexanes:EtOAc) or HPLC until the starting material is entirely consumed.

  • Quench and Workup: Pour the mixture over crushed ice to precipitate the product. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual acetic acid, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude product.
    

Mechanistic Applications in Drug Development

In pharmaceutical pipelines, 2-Chloro-6-fluoro-4-nitrophenol is rarely the final active pharmaceutical ingredient (API). Instead, it is a specialized building block supplied to biotechnology and agrochemical industries to enhance the drug development process[2].

The most common downstream application involves the chemoselective reduction of the nitro group to yield 4-amino-2-chloro-6-fluorophenol . This aniline derivative is subsequently utilized to synthesize benzoxazoles or diaryl ethers—core scaffolds in numerous FDA-approved kinase inhibitors.

SyntheticWorkflow SM 2-Chloro-6-fluorophenol (Starting Material) Nitration Electrophilic Nitration (HNO3, AcOH, 0-20°C) SM->Nitration Regioselective para-addition Target 2-Chloro-6-fluoro-4-nitrophenol CAS: 757251-37-9 Nitration->Target Reduction Catalytic Hydrogenation (Pd/C, H2) or Fe/HCl Target->Reduction Chemoselective reduction Amine 4-Amino-2-chloro-6-fluorophenol (Aniline Derivative) Reduction->Amine Drug Targeted Therapeutics (e.g., Kinase Inhibitors) Amine->Drug Scaffold functionalization

Synthetic workflow of 2-chloro-6-fluorophenol transformation into drug scaffolds.

Analytical Characterization & Quality Control (QC)

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed before utilizing the compound in sensitive biological assays or further scale-up:

  • High-Performance Liquid Chromatography (HPLC): Used to verify the ≥ 95% purity standard[4]. The presence of isomeric impurities (e.g., meta-nitration) will appear as distinct peaks due to differing polarities.

  • Nuclear Magnetic Resonance (1H NMR): The structural asymmetry of the ring provides a built-in validation mechanism. The protons at positions 3 and 5 are magnetically inequivalent.

    • Expected Pattern: The proton at C-5 (between F and

      
      ) will show strong ortho-coupling to the fluorine atom (
      
      
      
      Hz) and meta-coupling to the C-3 proton (
      
      
      Hz). This distinct doublet of doublets (or multiplet) confirms the exact regiochemistry of the nitration.
  • Mass Spectrometry (LC-MS): Electrospray ionization in negative mode (ESI-) should yield a prominent ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     peak at 
    
    
    
    , corresponding to the deprotonated phenoxide ion, validating the molecular weight of 191.54 g/mol .

References

  • Ochem Incorporation. "2-Chloro-6-fluoro-4-nitrophenol Product Details". OchemInc.
  • BLD Pharm. "757251-37-9 | 2-Chloro-6-fluoro-4-nitrophenol". BLD Pharm.
  • Amerigo Scientific. "2-Chloro-6-fluoro-4-nitrophenol Specifications". Amerigo Scientific.
  • Google Patents. "Synthesis of compounds of Formula I (US Patent Data)". Googleapis.
  • Atlantic Research Chemicals. "Latest News From Atlantic Chemical Research: Building Blocks". Shigematsu-Bio.

Sources

Exploratory

Rational Synthesis and Mechanistic Pathway of 2-Chloro-6-fluoro-4-nitrophenol

Executive Summary Halogenated nitrophenols are critical building blocks in the design of complex active pharmaceutical ingredients (APIs). Specifically, 2-chloro-6-fluoro-4-nitrophenol serves as a highly specialized inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated nitrophenols are critical building blocks in the design of complex active pharmaceutical ingredients (APIs). Specifically, 2-chloro-6-fluoro-4-nitrophenol serves as a highly specialized intermediate in the synthesis of urea-class p38 kinase inhibitors and other targeted therapeutics. By acting as a direct precursor to 4-amino-2-chloro-6-fluorophenol, it provides the essential aniline functionality required for drug-target binding.

This technical guide deconstructs the regioselective synthesis of 2-chloro-6-fluoro-4-nitrophenol, analyzing the electronic logic of the transformation and detailing a field-proven, self-validating protocol derived from authoritative pharmaceutical patent literature, specifically1 [1].

Mechanistic Rationale: Regioselective Electrophilic Aromatic Substitution

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) mechanism. The success of this pathway hinges on the inherent regioselectivity dictated by the substituents on the starting material, 2-chloro-6-fluorophenol.

  • Activating Directing Group: The hydroxyl (-OH) group is strongly activating due to its mesomeric electron-donating effect (+M), which significantly outweighs its inductive electron-withdrawing effect (-I). It directs incoming electrophiles to the ortho and para positions.

  • Steric and Electronic Blockade: The ortho positions (C2 and C6) are already occupied by Chlorine and Fluorine, respectively. While these halogens exert a deactivating -I effect, their primary role in this reaction is acting as a steric blockade, leaving the para position (C4) as the sole viable site for electrophilic attack.

  • Electrophile Generation: Fuming nitric acid generates a high concentration of the nitronium ion (

    
    ), which attacks the electron-rich C4 position, forming a transient Wheland intermediate before rearomatization yields the target compound [2].
    

Regioselectivity Substrate Substrate 2-Chloro-6-fluorophenol OH_Group Hydroxyl (-OH) +M effect (Strongly Activating) Ortho/Para Directing Substrate->OH_Group Halogens Cl & F (Positions 2,6) -I effect (Deactivating) Steric Blockade at Ortho Substrate->Halogens Result Regiochemical Outcome Exclusive Para-Nitration (Position 4) OH_Group->Result Directs to Pos 4 Halogens->Result Blocks Pos 2 & 6

Electronic and steric factors driving para-regioselectivity.

Experimental Methodology & Causality

The following protocol is a self-validating system adapted from 1 [1]. Every parameter is optimized to balance kinetic conversion with thermodynamic stability.

Step-by-Step Protocol

Step 1: Substrate Dissolution & Thermal Priming

  • Action: Dissolve 1.0 g (6.82 mmol) of 2-chloro-6-fluorophenol in 3.0 mL of concentrated acetic acid. Cool the solution to 0 °C using an ice bath.

  • Causality: Concentrated acetic acid is utilized as a moderately polar, protic solvent. Unlike sulfuric acid, which is often used in standard nitrations, acetic acid moderates the extreme reactivity of the system, preventing the oxidative degradation of the electron-rich phenol. Cooling to 0 °C establishes a thermal buffer to absorb the highly exothermic heat of mixing that occurs upon the addition of the nitrating agent.

Step 2: Electrophile Introduction

  • Action: Add 559 mg (8.87 mmol) of fuming nitric acid dropwise to the cooled solution.

  • Causality: Fuming nitric acid is required to provide a sufficient concentration of the

    
     electrophile to overcome the inductive deactivation caused by the two halogens. The dropwise addition prevents localized thermal spikes (runaway reactions), while the stoichiometry (1.30 equivalents) ensures complete substrate consumption without the risk of over-nitration.
    

Step 3: Reaction Propagation

  • Action: Allow the reaction temperature to rise and maintain it strictly between 10 °C and 20 °C. Stir continuously for 3 hours.

  • Causality: The initial 0 °C temperature is too kinetically sluggish for complete conversion. Allowing the system to warm to 10–20 °C provides the exact activation energy required for the Wheland intermediate to form efficiently. Capping the temperature at 20 °C suppresses the formation of oxidative byproducts.

Step 4: Quench and Isolation

  • Action: Pour the reaction mixture over crushed ice and allow it to warm to room temperature.

  • Causality: The introduction of ice serves a dual purpose. First, it instantly quenches the reaction by diluting the acid and dropping the temperature, freezing the kinetic profile. Second, the aqueous environment drastically reduces the solubility of the hydrophobic 2-chloro-6-fluoro-4-nitrophenol, driving its precipitation. This phase separation acts as a self-validating isolation step, allowing the product to be easily recovered via vacuum filtration.

SynthesisWorkflow SM 2-Chloro-6-fluorophenol (1.0 g, 6.82 mmol) Solvent Dissolve in Conc. Acetic Acid (3.0 mL) at 0°C SM->Solvent Nitration Add Fuming HNO3 dropwise (559 mg, 8.87 mmol) Solvent->Nitration Cooling Reaction Stir at 10°C - 20°C for 3 hours Nitration->Reaction Temp Control Quench Pour over ice Warm to room temp Reaction->Quench Completion Product 2-Chloro-6-fluoro-4-nitrophenol (Precipitate Isolation) Quench->Product Precipitation

Workflow for the regioselective nitration of 2-chloro-6-fluorophenol.

Quantitative Data & Optimization Matrix

To ensure reproducibility across different scales of manufacturing, the following table summarizes the critical quantitative parameters and their theoretical justifications.

ParameterValue / QuantityMolar Eq.Purpose / Rationale
Starting Material 2-Chloro-6-fluorophenol (1.0 g)1.00 eq (6.82 mmol)Aromatic substrate with blocked ortho positions.
Nitrating Agent Fuming Nitric Acid (559 mg)1.30 eq (8.87 mmol)Generates

electrophile; slight excess ensures 100% conversion.
Solvent Conc. Acetic Acid (3.0 mL)N/AModerates reactivity; provides a homogenous reaction phase.
Initial Temp 0 °CN/AControls initial exothermic acid-base/mixing events.
Reaction Temp 10 °C – 20 °CN/AOptimal kinetic window for para-nitration without oxidation.
Reaction Time 3 hoursN/AEnsures maximum yield of the thermodynamic product.

Downstream Application: Amine Reduction

Once isolated, 2-chloro-6-fluoro-4-nitrophenol is typically subjected to reduction to yield 4-amino-2-chloro-6-fluorophenol . This is commonly achieved using catalytic hydrogenation (e.g., Pd/C under


 atmosphere) or via Béchamp reduction (Iron powder in acetic acid). The resulting aniline derivative is a highly sought-after nucleophile for coupling with isocyanates or carbamates to form the urea linkages characteristic of modern kinase inhibitors [1].

References

  • Title: US Patent 8,076,488 B2 (Preparation of 4-Amino-2-chloro-6-fluorophenol)
  • Title: PubChemLite - 2-chloro-6-fluoro-4-nitrophenol (C6H3ClFNO3)

Sources

Foundational

The Role of 2-Chloro-6-fluoro-4-nitrophenol in Advanced Drug Discovery: Synthesis, Mechanisms, and Applications

Executive Summary As medicinal chemistry evolves, the strategic incorporation of asymmetric halogenated building blocks has become paramount in designing highly selective targeted therapies. 2-Chloro-6-fluoro-4-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves, the strategic incorporation of asymmetric halogenated building blocks has become paramount in designing highly selective targeted therapies. 2-Chloro-6-fluoro-4-nitrophenol (CAS: 757251-37-9) represents a critical, specialized intermediate that emerged during the early 2000s pharmaceutical race to develop next-generation kinase inhibitors. This technical guide provides an authoritative analysis of its structural rationale, field-proven synthetic methodologies, and its indispensable role in the synthesis of diaryl ether urea therapeutics.

Structural Rationale & Chemical Properties

The molecular architecture of 2-chloro-6-fluoro-4-nitrophenol is meticulously designed to leverage the distinct electronic and steric profiles of its substituents. The asymmetric ortho-halogenation (fluorine and chlorine) profoundly impacts the pKa and nucleophilicity of the phenolic hydroxyl group.

From a drug-design perspective, when this phenol is converted into a diaryl ether linkage, the fluorine atom provides a strong inductive electron-withdrawing effect without adding significant steric bulk. Conversely, the larger chlorine atom introduces essential lipophilicity and forces a specific dihedral angle twist. This precise spatial arrangement is critical for the resulting drug molecule to successfully dock into the hydrophobic allosteric pockets of target kinase domains.

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters of the compound[1],[2]:

PropertyValue
Chemical Name 2-Chloro-6-fluoro-4-nitrophenol
CAS Registry Number 757251-37-9
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.545 g/mol
Monoisotopic Mass 190.97855 Da
Predicted XlogP ~2.4
Purity Standard ≥ 95% (Industry Grade)

Synthetic Methodology: A Self-Validating Protocol

The foundational synthesis of 2-chloro-6-fluoro-4-nitrophenol relies on the electrophilic aromatic nitration of 2-chloro-6-fluorophenol. As an Application Scientist, I emphasize that success in this workflow dictates strict adherence to temperature control and solvent selection to prevent oxidative degradation of the electron-rich phenol ring.

Protocol 1: Electrophilic Aromatic Nitration

Objective: Regioselective functionalization of the C4 position.

Reagents:

  • 2-Chloro-6-fluorophenol (1.0 g, 6.82 mmol)

  • Glacial acetic acid (3.0 mL)

  • Fuming nitric acid (559 mg, 8.87 mmol)

Step-by-Step Procedure:

  • Solubilization & Cooling: Dissolve 1.0 g of 2-chloro-6-fluorophenol in 3.0 mL of concentrated glacial acetic acid. Cool the solution to 0 °C using an ice-water bath.

    • Causality:3 that solubilizes the starting material while moderating the extreme oxidizing power of fuming nitric acid, thereby preventing substrate degradation[3].

  • Nitration: Add 559 mg of fuming nitric acid dropwise. Maintain the internal reaction temperature strictly between 10 °C and 20 °C.

    • Causality: Exothermic nitration can lead to oxidative cleavage or polysubstitution. The ortho-halogens sterically and electronically block the C2/C6 positions, directing the nitronium ion (

      
      ) exclusively to the para position (C4)[3].
      
  • Maturation: Stir the reaction mixture at 0 °C for 3 hours.

    • Causality: Extended stirring at low temperatures ensures complete conversion while kinetically trapping the desired para-isomer.

  • Quenching: Pour the mixture over crushed ice and allow it to warm to room temperature.

    • Causality: Water efficiently quenches unreacted nitric acid and precipitates the highly hydrophobic nitrophenol product.

  • Extraction & Washing: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (1 x 50 mL) and dry over anhydrous

    
    .
    
  • Purification: Evaporate the solvent under reduced pressure. Purify the crude red solid using flash chromatography (e.g., Biotage Quad, 25 M column) eluting with a 9:1 Hexanes/Ethyl Acetate gradient.

    • Causality: The non-polar gradient effectively resolves the target para-nitrophenol (yellow solid, ~25% yield) from unreacted starting material based on differential hydrogen-bonding affinities[3].

Protocol 2: Reduction to 4-Amino-2-chloro-6-fluorophenol

Following nitration, the nitro group must be reduced to an aniline derivative to allow for subsequent urea formation.

  • Reduction Reaction: The intermediate is subjected to catalytic hydrogenation or chemical reduction.

    • Causality: While Palladium on Carbon (Pd/C) under a hydrogen atmosphere is standard, the presence of the aryl chloride poses a significant risk of dehalogenation. Therefore, optimized conditions using poisoned catalysts or chemical reductants (e.g., Iron powder and Ammonium Chloride) are employed to strictly preserve the 2-chloro substituent[3].

Application in Targeted Therapies (Kinase Inhibitors)

The historical discovery and application of 2-chloro-6-fluoro-4-nitrophenol are intrinsically tied to the pharmaceutical industry's push for novel anti-cancer agents. In the early 2000s, 3 to synthesize highly potent libraries of diaryl ether ureas[4]. These compounds were engineered to target p38 MAP kinase and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, pathways that are critical drivers of tumor angiogenesis and cellular proliferation[4].

Synthetic Workflow Visualization

G A 2-Chloro-6-fluorophenol (Starting Material) B Electrophilic Nitration (HNO3 / AcOH, 0°C) A->B C 2-Chloro-6-fluoro-4-nitrophenol (Intermediate) B->C D Etherification (Base, Pyridine-halide) C->D E Nitro Reduction (H2, Pd/C or Fe/NH4Cl) D->E F Urea Formation (Aryl Isocyanate) E->F G Diaryl Ether Urea (Kinase Inhibitor) F->G

Workflow for the synthesis of diaryl ether urea kinase inhibitors from 2-chloro-6-fluorophenol.

Mechanism of Action Visualization

Pathway Ligand VEGF / Cytokines Receptor VEGFR / p38 MAP Kinase Ligand->Receptor Activation Signaling Downstream Phosphorylation (RAF/MEK/ERK) Receptor->Signaling ATP Hydrolysis Inhibitor Diaryl Ether Urea Inhibitor (2-Cl-6-F-4-NP derived) Inhibitor->Receptor Allosteric/ATP-competitive Inhibition Outcome Tumor Angiogenesis & Cell Proliferation Signaling->Outcome Gene Transcription

Mechanism of action for kinase inhibitors derived from 2-chloro-6-fluoro-4-nitrophenol.

Conclusion

2-Chloro-6-fluoro-4-nitrophenol is far more than a simple organic intermediate; it is a masterfully designed building block that enables the precise spatial and electronic tuning required for modern kinase inhibitors. By mastering its regioselective synthesis and understanding the causality behind its chemical behavior, drug development professionals can continue to leverage such halogenated scaffolds to break new ground in targeted oncology therapies.

References

  • Source: amerigoscientific.
  • Title: 2-chloro-6-fluoro-4-nitrophenol (C6H3ClFNO3)
  • Title: (12) United States Patent (US 2005/0137201 A1) - Dumas et al.

Sources

Exploratory

A Predictive Spectroscopic and Methodological Guide to 2-Chloro-6-fluoro-4-nitrophenol

Abstract This technical guide provides a comprehensive spectroscopic profile of 2-chloro-6-fluoro-4-nitrophenol, a substituted aromatic compound of interest to researchers in drug development and chemical synthesis. In t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive spectroscopic profile of 2-chloro-6-fluoro-4-nitrophenol, a substituted aromatic compound of interest to researchers in drug development and chemical synthesis. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted dataset. Furthermore, it offers detailed, field-proven methodologies for the acquisition and interpretation of this data, designed to serve as a self-validating system for scientists who may synthesize or analyze this compound. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-fluoro-4-nitrophenol is a poly-substituted aromatic molecule featuring a phenol backbone with chloro, fluoro, and nitro functional groups. The precise arrangement of these substituents dictates its chemical reactivity, biological activity, and physical properties. For scientists engaged in novel synthesis or its use as an intermediate, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of such molecular characterization.

A diligent search of public chemical databases reveals a notable absence of experimental spectroscopic data for this specific compound. This guide aims to fill that void by providing a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This predictive data serves as a benchmark for researchers.

Beyond prediction, this document provides robust, step-by-step protocols for acquiring high-quality spectra. These methodologies are grounded in established best practices and are designed to yield reliable, interpretable data, thereby ensuring the trustworthiness of the analytical workflow.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of 2-chloro-6-fluoro-4-nitrophenol based on foundational principles and data from analogous structures.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of 2-chloro-6-fluoro-4-nitrophenol is expected to produce a molecular ion peak and a series of characteristic fragment ions. The fragmentation of aromatic nitro compounds is well-documented and typically involves losses of the nitro group constituents.[1][2]

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-6-fluoro-4-nitrophenol

Adduct/FragmentFormulaPredicted m/zNotes
[M] C₆H₃ClFNO₃190.978Molecular Ion (using ³⁵Cl)
[M+2] C₆H₃³⁷ClFNO₃192.975Isotope peak due to ³⁷Cl (~32.5% of M)
[M-H]⁻ C₆H₂ClFNO₃⁻189.971Commonly observed in negative ion mode
[M+H]⁺ C₆H₄ClFNO₃⁺191.986Commonly observed in positive ion mode (ESI/CI)
[M-O] C₆H₃ClFNO₂174.978Loss of an oxygen atom from the nitro group
[M-NO] C₆H₃ClFO₂160.983Loss of nitric oxide
[M-NO₂] C₆H₃ClFO144.988Loss of the nitro group, a common fragmentation
[M-NO₂-CO] C₅H₃ClFO116.993Subsequent loss of carbon monoxide from the phenoxide

Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The presence of chlorine will result in a characteristic M/M+2 isotope pattern with an approximate 3:1 ratio.

Common fragmentation pathways for nitroaromatics include the loss of •NO₂, followed by the elimination of CO.[1][3] The loss of •OH, often seen in nitroaromatics with an adjacent alkyl group (the "ortho effect"), is not anticipated to be a primary pathway for this molecule.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the surrounding substituents (OH, Cl, F, NO₂).[4][5] The hydroxyl proton (-OH) signal is often broad and its position is highly dependent on solvent, concentration, and temperature; it may also be unobserved if deuterium exchange occurs.[4]

Table 2: Predicted ¹H NMR Data for 2-Chloro-6-fluoro-4-nitrophenol

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3 8.0 - 8.3Doublet of doublets (dd)JH3-H5 ≈ 2.5-3.0 Hz (meta), JH3-F6 ≈ 1.5-2.5 Hz (para)Deshielded by the adjacent strongly electron-withdrawing NO₂ group.[4] Coupled to H-5 (meta) and F-6 (para).
H-5 7.2 - 7.5Doublet of doublets (dd)JH5-F6 ≈ 8-10 Hz (ortho), JH5-H3 ≈ 2.5-3.0 Hz (meta)Influenced by ortho-F, meta-NO₂, and meta-Cl. Coupled to F-6 (ortho) and H-3 (meta).
-OH 5.0 - 10.0Broad singlet (br s)N/AHighly variable chemical shift; may exchange with D₂O.[4]

Predictions are based on additive substituent effects on the benzene chemical shift (7.3 ppm).[5][6] Electron-withdrawing groups (NO₂, Cl, F) generally cause a downfield shift (higher ppm), while electron-donating groups (OH) cause an upfield shift (lower ppm). The combined effects lead to the predicted ranges.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly affected by the attached substituents.[7][8] A key feature will be the presence of carbon-fluorine (C-F) coupling, which can occur over multiple bonds and aids in signal assignment.[9][10]

Table 3: Predicted ¹³C NMR Data for 2-Chloro-6-fluoro-4-nitrophenol

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹J, ²J, ³J, ⁴J CF, Hz)Rationale
C-1 (C-OH) 145 - 150Doublet (d)²JCF ≈ 15-25 HzAttached to electronegative oxygen; shows two-bond coupling to fluorine.
C-2 (C-Cl) 120 - 125Doublet (d)²JCF ≈ 20-30 HzAttached to electronegative chlorine; shows two-bond coupling to fluorine.
C-3 (C-H) 125 - 130Doublet (d)³JCF ≈ 3-7 HzAromatic CH carbon, deshielded by adjacent NO₂ group. Shows three-bond coupling to fluorine.
**C-4 (C-NO₂) **140 - 145Doublet (d)⁴JCF ≈ 1-4 HzAttached to the electron-withdrawing nitro group. Shows four-bond coupling to fluorine.
C-5 (C-H) 115 - 120Doublet (d)³JCF ≈ 5-10 HzAromatic CH carbon, shielded by para-OH. Shows three-bond coupling to fluorine.
C-6 (C-F) 155 - 160Doublet (d)¹JCF ≈ 240-260 HzDirectly attached to fluorine, resulting in a large one-bond coupling constant and significant downfield shift.[10]

Note: Chemical shifts for substituted benzenes typically range from 120-150 ppm.[8] Carbons directly bonded to electronegative atoms (O, F) are shifted further downfield. The large one-bond C-F coupling is highly diagnostic.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a solid, the O-H stretching band is expected to be broad due to hydrogen bonding.

Table 4: Predicted IR Absorption Bands for 2-Chloro-6-fluoro-4-nitrophenol

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3200 - 3500O-H stretchStrong, BroadBroadness indicates intermolecular hydrogen bonding.[12]
3050 - 3150Aromatic C-H stretchMedium-WeakCharacteristic of sp² C-H bonds.[12]
1580 - 1610Aromatic C=C stretchMediumRing stretching vibrations.
1510 - 1550 N-O asymmetric stretch Strong Highly characteristic and intense band for the nitro group. [13][14]
1330 - 1360 N-O symmetric stretch Strong Highly characteristic and intense band for the nitro group. [13][14]
1200 - 1300C-O stretch (phenol)Strong
1100 - 1200C-F stretchStrong
800 - 900C-H out-of-plane bendStrongPattern can be indicative of substitution.
700 - 800C-Cl stretchMedium-Strong

Methodologies for Spectroscopic Analysis

To validate the predicted data, a rigorous and systematic experimental approach is required. The following protocols are designed to generate high-quality, reliable spectroscopic data for a solid sample of 2-chloro-6-fluoro-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality: The choice of solvent is critical; it must dissolve the analyte without reacting with it and its signals should not overlap with analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for phenols due to its ability to dissolve polar compounds and slow down the proton exchange of the -OH group, often allowing for its observation. Tetramethylsilane (TMS) is the universally recognized internal standard for setting the chemical shift scale to 0 ppm.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry 2-chloro-6-fluoro-4-nitrophenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer on the sample to optimize the magnetic field homogeneity.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and measure the coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acq_H1 Acquire ¹H Spectrum tune->acq_H1 acq_C13 Acquire ¹³C Spectrum tune->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_H1->process acq_C13->process calibrate Calibrate to TMS (0 ppm) process->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

Causality: For solid samples, ensuring good contact with the IR beam is essential for a high-quality spectrum. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. The KBr pellet method is a classic alternative that can provide excellent results but requires more sample preparation effort.

Experimental Protocol (ATR Method):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid 2-chloro-6-fluoro-4-nitrophenol sample directly onto the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing & Cleanup:

    • The software will automatically perform the background subtraction. An ATR correction may be applied if necessary.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire Spectrum (16-32 Scans) apply_pressure->acquire process Process Spectrum (Background Subtraction) acquire->process cleanup Clean Crystal process->cleanup

Caption: Workflow for FTIR analysis using the ATR method.

Mass Spectrometry (MS) Protocol

Causality: Gas Chromatography (GC) is an ideal method for separating the analyte from any volatile impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard, robust method for generating reproducible fragmentation patterns that can be compared across different instruments.

Experimental Protocol (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Operate in splitless mode at 250°C to ensure complete vaporization.

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation of components with varying boiling points.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to the predicted data.

MS_Workflow cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) prep Prepare Dilute Sample in Volatile Solvent inject Inject into GC prep->inject vaporize Vaporization (250°C) inject->vaporize separate Separation on Capillary Column vaporize->separate elute Elution separate->elute ionize Ionization (EI, 70 eV) elute->ionize analyze_mass Mass Analyzer (Quadrupole) ionize->analyze_mass detect Detection analyze_mass->detect analysis Data Analysis (Chromatogram & Spectrum) detect->analysis

Caption: A typical workflow for GC-MS analysis.

Data Interpretation and Structural Verification

The ultimate goal of this multi-technique approach is the unambiguous confirmation of the chemical structure of 2-chloro-6-fluoro-4-nitrophenol. A successful characterization would involve:

  • Mass Spectrometry: The experimental mass spectrum should show a molecular ion peak at m/z 191 (and 193 in a ~3:1 ratio), confirming the molecular formula. The fragmentation pattern should align with the predicted losses (e.g., -NO₂, -NO), corroborating the presence of the nitro group.

  • IR Spectroscopy: The spectrum must exhibit strong, characteristic absorbances for the nitro group (around 1530 cm⁻¹ and 1340 cm⁻¹) and a broad O-H stretch, confirming the key functional groups.

  • ¹³C NMR Spectroscopy: The spectrum should display exactly six signals. The signal furthest downfield should be a doublet with a very large coupling constant (~250 Hz), which is definitive for the carbon directly attached to fluorine (C-6). The remaining five signals should also appear as doublets with smaller, long-range C-F couplings, confirming the relative positions of all carbons with respect to the fluorine atom.

  • ¹H NMR Spectroscopy: The spectrum should show two signals in the aromatic region, each a doublet of doublets. The specific coupling constants (J values) between these protons and with the fluorine atom will definitively establish their connectivity and spatial relationship (ortho, meta, para) to each other and to the fluorine atom, confirming the substitution pattern on the ring.

By integrating the data from these three independent techniques, where each result corroborates the others, a researcher can achieve a high-confidence structural elucidation of 2-chloro-6-fluoro-4-nitrophenol.

References

  • BenchChem Technical Support Team. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem.
  • Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Eghbalpour, F., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC.
  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.
  • University of Wisconsin-Platteville. (n.d.).
  • Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.).
  • Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Chiacchio, U., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
  • da Silva, A. B. F., et al. (n.d.). Ultra-fast hybrid method for predicting chemical shifts of ¹³C.
  • University of Calgary. (n.d.). 1H NMR Spectroscopy Handout.
  • University of Oxford. (n.d.). Chemical shifts.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • ResearchGate. (n.d.). Main infrared absorption frequencies corresponding to the nitro and carboxy groups in the meso.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • ResearchGate. (n.d.).
  • Abraham, R. J., et al. (n.d.). Substituent chemical shifts in NMR spectroscopy. Part 6 4 A model for the calculation of proton chemical shifts in substituted a. Modgraph.
  • Iowa State University Digital Repository. (n.d.).
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • University of Liverpool Repository. (2005).
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • R Discovery. (1970). IR spectra of nitro compounds.
  • Chemistry LibreTexts. (2023).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-fluoro-4-nitrophenol

Prepared by: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of halogens into aromatic scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-6-fluoro-4-nitrophenol (CAS: 757251-37-9) serves as a highly functionalized, electron-deficient building block. As a tri-substituted phenol, it offers orthogonal reactivity vectors: the acidic hydroxyl group is primed for etherification, the nitro group serves as a masked aniline for cross-coupling or amidation, and the halogen substituents provide unique steric and electronic constraints.

This guide synthesizes the chemical logic, validated physicochemical data, and scalable synthetic protocols required to leverage this compound effectively in pharmaceutical development.

Physicochemical and Structural Profiling

To successfully integrate 2-chloro-6-fluoro-4-nitrophenol into a synthetic pipeline, one must first understand its baseline physical properties. The presence of the ortho-chloro and ortho-fluoro groups exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the phenolic proton compared to an unsubstituted phenol.

Core Quantitative Data

The following table summarizes the foundational identification and physicochemical metrics of the compound [1, 3].

PropertyValueScientific Implication
IUPAC Name 2-Chloro-6-fluoro-4-nitrophenolStandardized nomenclature for regulatory filing.
CAS Registry Number 757251-37-9Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₃ClFNO₃Indicates a highly functionalized, low-molecular-weight scaffold.
Molecular Weight 191.54 g/mol Highly ligand-efficient (LE) starting material.
Monoisotopic Mass 190.97855 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted XLogP 2.4Optimal lipophilicity for passive membrane permeability in downstream APIs.
Electronic Effects & Reactivity Logic

The reactivity of this molecule is dictated by a "push-pull" electronic system. The hydroxyl group acts as a weak electron donor (+M), while the para-nitro group is a powerful electron-withdrawing group (-I, -M). The halogens at the 2- and 6-positions block ortho-substitution and further deplete electron density from the ring. This makes the aromatic core highly resistant to further electrophilic attack but exceptionally primed for Nucleophilic Aromatic Substitution (


) once the hydroxyl group is derivatized (e.g., as a triflate).

MechLogic Phenol Phenol Core +M Effect (Activating) OrthoF OrthoF Phenol->OrthoF Inductive Pull OrthoCl OrthoCl Phenol->OrthoCl Inductive Pull AcidicOH Enhanced OH Acidity Lower pKa OrthoF->AcidicOH OrthoCl->AcidicOH ParaNitro Para-Nitro (-NO2) -I, -M Effect SNAr Facilitates SNAr & Etherification ParaNitro->SNAr Activating for Nucleophiles AcidicOH->ParaNitro Push-Pull System

Electronic effects of halogen and nitro substituents on the phenol core.

Synthetic Methodology: Regioselective Nitration

The synthesis of 2-chloro-6-fluoro-4-nitrophenol relies on the regioselective electrophilic aromatic substitution (EAS) of 2-chloro-6-fluorophenol. Because both ortho positions are sterically and chemically blocked, the nitronium ion (


) is exclusively directed to the para position [2].
Experimental Protocol

The following self-validating protocol is adapted from validated patent literature for process-scale synthesis[2].

Step-by-Step Methodology:

  • Preparation of the Substrate Solution: Dissolve 1.0 g (6.82 mmol) of 2-chloro-6-fluorophenol in 3.0 mL of concentrated (glacial) acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Initial Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0 °C.

    • Causality Note: Acetic acid acts as a polar, protic solvent that moderates the reactivity of the system, preventing oxidative cleavage of the electron-rich phenol ring.

  • Electrophilic Addition: Slowly add 559 mg (8.87 mmol, ~1.3 equivalents) of fuming nitric acid dropwise via an addition funnel.

  • Thermal Management: Monitor the internal temperature closely. The nitration is highly exothermic; adjust the drop rate to maintain the reaction temperature strictly between 10 °C and 20 °C.

    • Causality Note: Allowing the temperature to exceed 20 °C risks thermal runaway and the generation of dangerous oxidative byproducts.

  • Reaction Maturation: Once the addition is complete and the exotherm subsides, return the reaction to 0 °C and allow it to stir until completion (typically monitored via TLC or LC-MS).

  • Isolation: Quench the reaction over crushed ice, filter the resulting precipitate, and wash with cold water to yield the crude 2-chloro-6-fluoro-4-nitrophenol.

SynthWorkflow A 2-Chloro-6-fluorophenol (1.0 g, 6.82 mmol) B Glacial Acetic Acid Solvent (0 °C) A->B Dissolve C Fuming Nitric Acid (Dropwise, 10-20 °C) B->C Add Reagent D Electrophilic Aromatic Substitution C->D React (Exothermic) E 2-Chloro-6-fluoro-4-nitrophenol (Product) D->E Isolate (Ice Quench)

Synthetic workflow for the regioselective nitration of 2-chloro-6-fluorophenol.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. Due to the highly electronegative nature of the halogens and the nitro group, the compound ionizes exceptionally well in negative-ion mode during Electrospray Ionization Mass Spectrometry (ESI-MS).

Predicted Collision Cross Section (CCS) Data

Ion mobility-mass spectrometry (IM-MS) is increasingly used to validate structural isomers. The following table outlines the predicted CCS values and exact mass-to-charge ratios (m/z) for common adducts of 2-chloro-6-fluoro-4-nitrophenol, providing a reliable reference for LC-MS/MS workflows [1].

Adduct Typem/z RatioPredicted CCS (Ų)Analytical Significance
[M-H]⁻ 189.97127131.6Primary diagnostic ion (Negative Mode). Highly abundant due to low pKa.
[M+H]⁺ 191.98583129.8Standard positive mode diagnostic ion.
[M+Na]⁺ 213.96777140.1Common sodium adduct in unbuffered LC solvents.
[M+NH₄]⁺ 209.01237149.2Observed when using ammonium acetate/formate buffers.
[M+CH₃COO]⁻ 249.99240172.7Acetate adduct, relevant if acetic acid is used in the mobile phase.

Data derived from CCSbase predictive modeling [1].

Strategic Applications in Drug Development

From an application scientist's perspective, 2-chloro-6-fluoro-4-nitrophenol is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a versatile linchpin in multi-step syntheses:

  • Diaryl Ether Formation: The enhanced acidity of the phenol makes it an excellent nucleophile for Ullmann-type couplings or

    
     reactions with electron-deficient aryl halides, forming complex diaryl ethers often found in kinase inhibitors.
    
  • Nitro Reduction to Aniline: Following etherification, the para-nitro group can be cleanly reduced (e.g., via catalytic hydrogenation with Pd/C or iron/acetic acid) to yield a 4-amino-2-chloro-6-fluorophenoxy derivative. This aniline can then be converted into amides, ureas, or sulfonamides to probe target binding pockets.

References

  • PubChemLite - 2-chloro-6-fluoro-4-nitrophenol (C6H3ClFNO3) . Université du Luxembourg (LCSB). Retrieved for mass spectrometry and CCS predictive data.1

  • United States Patent (Dumas et al.) . Google Patents / USPTO. Retrieved for synthetic substructure search and experimental nitration protocol. 2

  • 2-Chloro-6-fluoro-4-nitrophenol Product Specifications . Fluorochem. Retrieved for baseline chemical properties and commercial availability metrics. 3

Sources

Protocols & Analytical Methods

Method

The Versatile Intermediate: A Technical Guide to 2-Chloro-6-fluoro-4-nitrophenol in Pharmaceutical Synthesis

For Immediate Release [City, State] – March 10, 2026 – In the intricate world of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutics. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 10, 2026 – In the intricate world of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutics. This technical guide provides an in-depth exploration of 2-Chloro-6-fluoro-4-nitrophenol, a key building block whose unique structural features make it a valuable precursor in the synthesis of complex drug molecules, particularly in the realm of targeted cancer therapies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and insights into its synthetic utility.

Introduction: The Strategic Importance of 2-Chloro-6-fluoro-4-nitrophenol

2-Chloro-6-fluoro-4-nitrophenol is a highly functionalized aromatic compound. Its utility as a pharmaceutical intermediate stems from the specific arrangement of its substituents: a hydroxyl group, a nitro group, and two different halogen atoms (chloro and fluoro) on the benzene ring. This distinct substitution pattern offers a palette of reactive sites that can be selectively addressed to build molecular complexity.

The electron-withdrawing nature of the nitro group, along with the halogens, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-heteroatom bonds.[1][2] Furthermore, the nitro group can be readily reduced to an amine, providing a handle for a vast array of subsequent chemical transformations.[3][4] The phenolic hydroxyl group offers another site for modification, such as etherification, to further elaborate the molecular structure.

This guide will delve into the practical applications of 2-Chloro-6-fluoro-4-nitrophenol, with a focus on its role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer.[5]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is crucial for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueReference
Molecular Formula C₆H₃ClFNO₃[6]
Molecular Weight 190.55 g/mol [6]
Appearance Likely a crystalline solid
Melting Point Not explicitly stated, but related compounds have melting points in the range of 100-150 °C
Solubility Expected to be soluble in common organic solvents like THF, DCM, and alcohols.
CAS Number 58348-98-4[7]

Safety and Handling:

2-Chloro-6-fluoro-4-nitrophenol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 2-Chloro-6-fluoro-4-nitrophenol

The synthesis of 2-Chloro-6-fluoro-4-nitrophenol can be achieved through a multi-step sequence starting from commercially available p-fluoroaniline. This pathway highlights several key organic transformations.[8]

Synthesis_Workflow p_fluoroaniline p-Fluoroaniline acetylation Acetylation (Acetic Anhydride) p_fluoroaniline->acetylation acetanilide 4-Fluoroacetanilide acetylation->acetanilide chlorination Chlorination (NCS) acetanilide->chlorination chloro_acetanilide 2-Chloro-4-fluoroacetanilide chlorination->chloro_acetanilide deprotection Deprotection (Acid Hydrolysis) chloro_acetanilide->deprotection chloro_aniline 2-Chloro-4-fluoroaniline deprotection->chloro_aniline nitration Nitration (HNO₃/H₂SO₄) chloro_aniline->nitration nitro_aniline 2-Chloro-4-fluoro-6-nitroaniline nitration->nitro_aniline diazotization Diazotization (NaNO₂/H₂SO₄) nitro_aniline->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt hydrolysis Hydrolysis diazonium_salt->hydrolysis final_product 2-Chloro-6-fluoro-4-nitrophenol hydrolysis->final_product

Protocol: Synthesis of 2-Chloro-6-fluoro-4-nitrophenol[8]

Step 1: Acetylation of p-Fluoroaniline

  • Dissolve p-fluoroaniline in a suitable solvent like acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the mixture to facilitate the reaction, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration and recrystallize to obtain pure 4-fluoroacetanilide.

Step 2: Chlorination of 4-Fluoroacetanilide

  • Dissolve 4-fluoroacetanilide in a suitable solvent such as acetic acid.

  • Add N-chlorosuccinimide (NCS) to the solution.

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter and recrystallize to yield 2-chloro-4-fluoroacetanilide.

Step 3: Deprotection of 2-Chloro-4-fluoroacetanilide

  • Reflux the 2-chloro-4-fluoroacetanilide in the presence of an acid catalyst (e.g., HCl) to hydrolyze the acetamido group.

  • Neutralize the reaction mixture to obtain 2-chloro-4-fluoroaniline.

Step 4: Nitration of 2-Chloro-4-fluoroaniline

  • Dissolve 2-chloro-4-fluoroaniline in concentrated sulfuric acid at low temperature (0-5 °C).

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.

  • Stir the reaction mixture at low temperature.

  • Pour the mixture onto crushed ice and neutralize to precipitate the product, 2-chloro-4-fluoro-6-nitroaniline.

Step 5: Diazotization and Hydrolysis of 2-Chloro-4-fluoro-6-nitroaniline

  • Suspend 2-chloro-4-fluoro-6-nitroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Heat the reaction mixture to hydrolyze the diazonium salt.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain crude 2-Chloro-6-fluoro-4-nitrophenol. The product can be further purified by column chromatography or recrystallization.

Application in Pharmaceutical Synthesis: A Key Intermediate for Kinase Inhibitors

Substituted nitrophenols are valuable precursors in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors used in oncology.[5] The structural motifs present in 2-Chloro-6-fluoro-4-nitrophenol make it an ideal starting material for the synthesis of complex heterocyclic scaffolds found in many targeted therapies.

While a specific, named drug directly synthesized from 2-Chloro-6-fluoro-4-nitrophenol is not readily found in publicly available literature, its structural similarity to intermediates used in the synthesis of drugs like the MEK inhibitor Trametinib and the BRAF inhibitor Vemurafenib suggests its potential utility in the synthesis of analogous compounds.[6][9] The core transformations would likely involve nucleophilic aromatic substitution at the carbon bearing the chlorine or fluorine, and reduction of the nitro group to an amine, which can then be further functionalized.

Illustrative Synthetic Application: Synthesis of a Substituted Aniline Precursor

A key transformation of 2-Chloro-6-fluoro-4-nitrophenol in a hypothetical drug synthesis would be its conversion to 2-amino-4-chloro-5-fluorophenol. This transformation involves the selective reduction of the nitro group to an amine. This resulting aminophenol is a versatile intermediate for the construction of various heterocyclic systems.[1]

Reaction_Workflow start 2-Chloro-6-fluoro-4-nitrophenol reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) start->reduction product 2-Amino-4-chloro-5-fluorophenol reduction->product application Precursor for Kinase Inhibitors product->application

Protocol: Reduction of 2-Chloro-6-fluoro-4-nitrophenol[8]

Method A: Catalytic Hydrogenation

  • Dissolve 2-Chloro-6-fluoro-4-nitrophenol in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-chloro-5-fluorophenol.

Method B: Reduction with Tin(II) Chloride [4]

  • Dissolve 2-Chloro-6-fluoro-4-nitrophenol in a suitable solvent such as ethanol or concentrated hydrochloric acid.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Filter the mixture to remove tin salts and extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the crude product.

Analytical Characterization

The purity and identity of 2-Chloro-6-fluoro-4-nitrophenol and its downstream products must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will show characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing and donating groups. The phenolic proton will appear as a broad singlet.
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS) The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-Cl and C-F bonds will be observed.
High-Performance Liquid Chromatography (HPLC) Can be used to assess the purity of the compound and to monitor the progress of reactions. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic or acetic acid would be a suitable starting point.
Gas Chromatography (GC) GC can also be used for purity assessment, particularly for checking for volatile impurities.

Conclusion

2-Chloro-6-fluoro-4-nitrophenol is a strategically important intermediate in pharmaceutical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex and biologically active molecules. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • New Drug Approvals. (2018). trametinib. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubChemLite. (n.d.). 2-chloro-6-fluoro-4-nitrophenol (C6H3ClFNO3). [Link]

  • IntechOpen. (2021). Introductory Chapter: Protein Kinases as Promising Targets for Drug Design against Cancer. [Link]

Sources

Application

Application Note: 2-Chloro-6-fluoro-4-nitrophenol as a Key Building Block in the Synthesis of Diaryl Urea Multi-Kinase Inhibitors

Introduction & Strategic Significance In the landscape of modern targeted oncology, diaryl ureas have emerged as a privileged pharmacophore, demonstrating exceptional efficacy as Type II kinase inhibitors[1]. These molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In the landscape of modern targeted oncology, diaryl ureas have emerged as a privileged pharmacophore, demonstrating exceptional efficacy as Type II kinase inhibitors[1]. These molecules, exemplified by clinical agents like sorafenib and regorafenib, function by binding to the highly conserved DFG-out conformation of kinases such as RAF, VEGFR, and PDGFR[1].

2-Chloro-6-fluoro-4-nitrophenol (CAS: 757251-37-9) is a highly specialized, tri-substituted aromatic building block utilized to construct the central phenoxy core of next-generation multikinase inhibitors[2]. The specific substitution pattern—ortho-chloro and ortho-fluoro relative to the phenolic hydroxyl—is not arbitrary. These halogens sterically lock the dihedral angle of the resulting diaryl ether linkage, optimizing the molecule's fit within the hydrophobic pocket of the kinase domain[3]. Furthermore, the para-nitro group serves as a masked amine, providing a synthetic handle for the subsequent installation of the critical urea pharmacophore[4].

Mechanistic Insights & Synthetic Causality

Working with highly functionalized halonitrophenols requires precise control over reaction conditions due to competing electronic and steric effects:

  • Regioselective Nitration: The synthesis of the building block begins with 2-chloro-6-fluorophenol. Because the ortho positions are blocked by chlorine and fluorine, electrophilic aromatic substitution (nitration) is directed exclusively to the para position[4]. Fuming nitric acid in acetic acid at low temperatures (0–20 °C) is utilized to prevent oxidative degradation of the electron-rich starting material before the deactivating nitro group is installed[4].

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-6-fluoro-4-nitrophenol is highly acidic due to the combined electron-withdrawing effects of the nitro, chloro, and fluoro groups. While this makes deprotonation easy, it drastically reduces the nucleophilicity of the resulting phenoxide. Consequently, weak bases like K₂CO₃ are insufficient for SNAr coupling with heteroaryl halides. Strong, non-nucleophilic bases (e.g., t-BuOK) in polar aprotic solvents (DMF) are required to drive the etherification[3].

  • Chemoselective Reduction: Converting the nitro intermediate to an aniline is treacherous; standard catalytic hydrogenation (Pd/C, H₂) frequently causes hydrodehalogenation, cleaving the essential C-Cl or C-F bonds. A Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides absolute chemoselectivity, reducing the nitro group while preserving the halogens[2].

SyntheticWorkflow A 2-Chloro-6-fluorophenol B 2-Chloro-6-fluoro- 4-nitrophenol (CAS: 757251-37-9) A->B Nitration (HNO3, AcOH) C Diaryl Ether Intermediate B->C SNAr Coupling (Base, Heat) D Aniline Intermediate C->D Reduction (Fe/NH4Cl) E Diaryl Urea (Kinase Inhibitor) D->E Urea Formation (Isocyanate)

Figure 1: Step-by-step synthetic workflow from 2-chloro-6-fluorophenol to diaryl urea kinase inhibitors.

Experimental Protocols

The following self-validating protocols detail the integration of 2-chloro-6-fluoro-4-nitrophenol into a kinase inhibitor synthesis pipeline.

Protocol A: Synthesis of 2-Chloro-6-fluoro-4-nitrophenol

Objective: Regioselective para-nitration of the halophenol.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-chloro-6-fluorophenol (1.0 g, 6.82 mmol) in concentrated glacial acetic acid (3.0 mL)[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Equip an addition funnel and add fuming nitric acid (559 mg, 8.87 mmol) dropwise over 15 minutes[4].

    • Causality Check: Maintain the internal temperature strictly between 10 °C and 20 °C to prevent runaway oxidation.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (higher Rf) should completely disappear, replaced by a distinct yellow spot (product).

  • Workup: Pour the mixture over 50 g of crushed ice. Filter the resulting bright yellow precipitate under vacuum, wash with cold water (3 × 10 mL), and dry under high vacuum to afford the title compound.

Protocol B: SNAr Diaryl Ether Formation

Objective: Coupling the deactivated phenol with 4-chloro-N-methylpicolinamide.

  • Deprotonation: Suspend 2-chloro-6-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M). Add t-BuOK (1.2 eq) portion-wise at 0 °C. The solution will turn deep red, indicating phenoxide formation.

  • Coupling: Add 4-chloro-N-methylpicolinamide (1.05 eq). Heat the reaction mixture to 80 °C under an argon atmosphere for 12 hours.

  • Validation: Perform LC-MS analysis. The mass spectrum should show the expected [M+H]⁺ peak for the ether intermediate, with no unreacted picolinamide remaining.

  • Workup: Quench with water to precipitate the product. Filter and recrystallize from EtOH/Water to remove DMF traces.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduction to the aniline without hydrodehalogenation.

  • Setup: Dissolve the diaryl ether intermediate from Protocol B in a 3:1 mixture of EtOH and THF (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and a saturated aqueous solution of NH₄Cl (2.0 eq).

  • Reflux: Heat the suspension to 80 °C for 4 hours with vigorous stirring.

    • Validation: The yellow color of the nitro compound will fade. LC-MS must confirm the [M+H]⁺ of the aniline with the isotopic signature of the chlorine atom fully intact.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with EtOAc.

Protocol D: Diaryl Urea Formation

Objective: Installation of the Type II kinase binding pharmacophore.

  • Reaction: Dissolve the aniline intermediate (1.0 eq) in anhydrous DCM. Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at room temperature[3].

  • Precipitation: Stir for 12 hours. The highly insoluble diaryl urea product will precipitate directly from the DCM solution.

  • Isolation: Filter the solid, wash with cold DCM, and dry in vacuo to yield the final multikinase inhibitor.

Optimization Data for SNAr Coupling

The extreme electron deficiency of 2-chloro-6-fluoro-4-nitrophenol necessitates rigorous optimization of the SNAr step. Table 1 summarizes the causality of base and solvent selection.

Table 1: Optimization of SNAr Diaryl Ether Formation

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃DMF8024<10Insufficient nucleophilicity of the deactivated phenoxide.
2Cs₂CO₃DMF1001845Moderate conversion; elevated temp caused partial degradation.
3t-BuOKDMF801282 Optimal deprotonation and coupling kinetics.
4NaHTHF652425Poor solubility of the phenoxide intermediate in THF.

Target Pathway Visualization

The synthesized diaryl urea derivatives exert their therapeutic effect by dually inhibiting Receptor Tyrosine Kinases (RTKs) at the cell surface and RAF kinases within the MAPK signaling cascade[2].

SignalingPathway RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase (Target) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitor Diaryl Urea Inhibitor Inhibitor->RTK ATP-competitive Inhibition Inhibitor->RAF Allosteric Inhibition

Figure 2: Dual inhibition of RTK and RAF signaling pathways by diaryl urea derivatives.

References

  • Dumas, J., et al. (2005). United States Patent Application: Synthesis of intermediates involved in the synthesis of compounds of Formula I. Google Patents. [4]

  • Riedl, B., Dumas, J., et al. (2008). US7351834B1 - ω-Carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. Google Patents. [2]

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry.[1]

  • Sharma, et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synthesis. [3]

Sources

Method

Phase 1: Controlled Electrophilic Aromatic Substitution (Synthesis)

Application Note: Synthesis and Bioenergetic Profiling of 2-Chloro-6-fluoro-4-nitrophenol in Agrochemical Discovery In the development of next-generation agrochemicals, halogenated nitrophenols occupy a privileged space....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Bioenergetic Profiling of 2-Chloro-6-fluoro-4-nitrophenol in Agrochemical Discovery

In the development of next-generation agrochemicals, halogenated nitrophenols occupy a privileged space. 2-Chloro-6-fluoro-4-nitrophenol (CFNP, CAS 757251-37-9) is a highly functionalized aromatic compound that serves a dual purpose in pesticide research. First, it acts as a versatile synthetic building block for complex acaricides and fungicides. Second, its inherent physicochemical properties—specifically its lipophilicity and acidic phenolic proton—make it a potent uncoupler of mitochondrial oxidative phosphorylation (OXPHOS)[1].

This application note details the optimized synthesis of CFNP and outlines a self-validating respirometric protocol to quantify its bioenergetic disruption in target pest models.

The synthesis of CFNP relies on the regioselective nitration of 2-chloro-6-fluorophenol. The presence of the ortho-halogen atoms (chlorine and fluorine) deactivates the aromatic ring via inductive electron withdrawal, while their lone pairs provide resonance stabilization that directs the incoming nitronium ion exclusively to the para position.

Methodology 1: Regioselective Nitration Protocol Causality Focus: Fuming nitric acid is a harsh oxidant. Performing this reaction in concentrated acetic acid moderates the generation of the nitronium ion, preventing the explosive oxidative cleavage of the electron-rich phenol ring[2].

  • Solvation: Dissolve 1.0 g (6.82 mmol) of 2-chloro-6-fluorophenol in 3.0 mL of concentrated (glacial) acetic acid. Cool the system to 0°C using an ice-brine bath[2].

    • Rationale: Acetic acid acts as a miscible, stabilizing solvent that prevents localized exotherms and controls the reaction kinetics.

  • Nitration: Slowly add 559 mg (8.87 mmol) of fuming nitric acid dropwise via an addition funnel[2].

  • Thermal Regulation: Maintain the internal reaction temperature strictly between 10°C and 20°C during the addition[2].

    • Rationale: Exceeding 20°C risks dinitration or oxidative degradation of the starting material, whereas dropping below 10°C halts the electrophilic substitution.

  • Maturation & Isolation: Allow the reaction to stir at 0°C until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material[2]. Quench over crushed ice to precipitate the crude 2-chloro-6-fluoro-4-nitrophenol, followed by vacuum filtration and recrystallization.

Phase 2: Mechanistic Profiling of OXPHOS Disruption

Once synthesized, CFNP and its derivatives are evaluated for their primary mode of action: mitochondrial uncoupling. Halogenated nitrophenols act as protonophores. Because of their lipophilic nature, they easily diffuse across the inner mitochondrial membrane. They bind to protons in the acidic intermembrane space and transport them back into the mitochondrial matrix. This bypasses ATP synthase (Complex V), dissipating the proton motive force (Δp) as heat and triggering a fatal cellular energy crisis in the target pest.

OXPHOS_Uncoupling ETC Electron Transport Chain (Pumps H+) Gradient Proton Motive Force (Δp) (Intermembrane Space) ETC->Gradient Generates CFNP 2-Chloro-6-fluoro-4-nitrophenol (Protonophore) Gradient->CFNP H+ Binding ATPSynthase ATP Synthase (Complex V) Gradient->ATPSynthase Normal Flow Heat Energy Lost as Heat (Hyperthermia) CFNP->Heat Dissipates Gradient ATPDepletion ATP Depletion (Cellular Energy Crisis) CFNP->ATPDepletion Induces ATPSynthase->ATPDepletion Inhibited by loss of Δp Mortality Pest Mortality (Acaricidal/Insecticidal Effect) ATPDepletion->Mortality Leads to

Mechanism of OXPHOS uncoupling by 2-Chloro-6-fluoro-4-nitrophenol.

Phase 3: Bioenergetic Validation via High-Throughput Respirometry

To empirically validate the uncoupling efficacy of CFNP, researchers utilize extracellular flux analysis to measure the Oxygen Consumption Rate (OCR). A true uncoupler forces the electron transport chain (ETC) into overdrive to compensate for the lost proton gradient, resulting in a massive spike in OCR.

Methodology 2: Self-Validating OCR Uncoupling Assay Causality Focus: This protocol is designed as a self-validating logical loop. By injecting oligomycin after the test compound, we artificially inhibit ATP synthase. If the OCR remains elevated despite ATP synthase inhibition, the compound is definitively proven to be a protonophoric uncoupler rather than a general ETC stimulant[3].

  • Basal Measurement: Seed target cells or isolated pest mitochondria in a 96-well respirometric microplate. Record the basal OCR (1 measurement per 1.5 minutes) to establish a metabolic baseline[3].

  • Compound Injection: Inject CFNP at a screening concentration of 5 µM. For the positive control wells, inject 0.5 µM of FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)[3].

  • Uncoupled OCR Recording: Mix the wells for 3 minutes, then record the OCR[3]. An active uncoupler will rapidly elevate oxygen consumption to ≥140% of the vehicle control as the ETC attempts to restore the membrane potential.

  • Mechanistic Confirmation: Inject 0.5 µM of oligomycin into all wells and record the final OCR[3].

    • Rationale: Oligomycin blocks Complex V. In vehicle-treated cells, OCR will immediately plummet. In CFNP-treated cells, OCR will remain high, confirming that oxygen consumption is entirely uncoupled from ATP synthesis[3].

Phase 4: Quantitative Data Interpretation

The following table summarizes the expected respirometric signatures used to classify the synthesized halogenated nitrophenols during high-throughput screening.

Treatment GroupBasal OCR (%)Post-Injection OCR (%)Post-Oligomycin OCR (%)Mechanistic Classification
Vehicle (DMSO) 100100 ± 5< 40Negative Control (Intact OXPHOS)
FCCP (0.5 µM) 100> 200> 200Positive Control (Confirmed Uncoupler)
CFNP (5.0 µM) 100> 150> 150Test Compound (Confirmed Uncoupler)

By integrating precise synthetic controls with rigorous bioenergetic profiling, researchers can leverage 2-chloro-6-fluoro-4-nitrophenol as a foundational scaffold for discovering potent, uncoupling-based agrochemicals.

References

  • United States Patent 6,930,123 (Google Patents):Synthesis of compounds of Formula I and intermediates (2-Chloro-6-fluoro-4-nitrophenol).
  • Gadelhak, G. (2017).Mechanism of action and toxicity of new pesticides that disrupt oxidative phosphorylation. ResearchGate.
  • Wills, L. P., et al. (2015).Assessment of ToxCast Phase II for Mitochondrial Liabilities Using a High-Throughput Respirometric Assay. Toxicological Sciences (PMC).

Sources

Application

Application Notes and Protocols for 2-Chloro-6-fluoro-4-nitrophenol in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Synthetic Potential of 2-Chloro-6-fluoro-4-nitrophenol 2-Chloro-6-fluoro-4-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of 2-Chloro-6-fluoro-4-nitrophenol

2-Chloro-6-fluoro-4-nitrophenol is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. The strategic placement of its substituents—a hydroxyl group, a nitro group, and two distinct halogen atoms (chlorine and fluorine)—on the benzene ring imparts a unique and tunable reactivity profile. This makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1]

The electron-withdrawing nature of the nitro group, positioned para to the hydroxyl group, significantly influences the acidity of the phenol and activates the aromatic ring for specific transformations. Furthermore, the presence of both chloro and fluoro substituents provides orthogonal reactivity, allowing for selective manipulation in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the key reactions involving 2-chloro-6-fluoro-4-nitrophenol, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity and Strategic Applications

The synthetic utility of 2-chloro-6-fluoro-4-nitrophenol is centered around three primary reactive sites: the nitro group, the phenolic hydroxyl group, and the halogenated carbons of the aromatic ring. Understanding the interplay of these functional groups is paramount for designing efficient and selective synthetic routes.

Key Applications:
  • Pharmaceutical Synthesis: As an intermediate in the synthesis of bioactive molecules. The presence of nitro, chloro, and fluoro groups is known to enhance the biological activity of compounds, particularly in the development of antileishmanial and antichagasic drugs.

  • Dye and Pigment Industry: Serves as a precursor for azo dyes, where the aromatic amine derived from the reduction of the nitro group acts as a key component.[1]

  • Agrochemical Development: Utilized in the synthesis of novel herbicides and fungicides.[2]

  • Material Science: Employed in the creation of specialized polymers and functional materials.

Experimental Protocols and Methodologies

This section details robust protocols for the key transformations of 2-chloro-6-fluoro-4-nitrophenol. The methodologies are presented with a focus on reproducibility and scalability, providing a solid foundation for laboratory application.

Reduction of the Nitro Group: Synthesis of 2-Amino-6-chloro-4-fluorophenol

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including diazotization and coupling reactions. Catalytic hydrogenation is a clean and efficient method for this conversion.[3]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers excellent activity and selectivity.

  • Solvent: Ethanol or methanol are common solvents for catalytic hydrogenation as they readily dissolve the starting material and are inert under the reaction conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure (50-100 psi) is typically sufficient to drive the reaction to completion in a reasonable timeframe.[3]

  • Celite Filtration: Celite is used to create a filter bed that effectively removes the fine particles of the Pd/C catalyst from the reaction mixture.

Experimental Protocol:

  • Reactor Setup: In a high-pressure reactor, combine 2-chloro-6-fluoro-4-nitrophenol (1.0 eq) and a suitable solvent such as ethanol (10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (1-5 mol%) to the reaction mixture.

  • Inerting the System: Seal the reactor and purge with nitrogen gas to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi and commence vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (25-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-6-chloro-4-fluorophenol. The crude product is often of high purity and can be used directly in subsequent steps or further purified by recrystallization.

Quantitative Data Summary:

ParameterValue
Starting Material2-Chloro-6-fluoro-4-nitrophenol
Product2-Amino-6-chloro-4-fluorophenol
Catalyst5% Pd/C
SolventEthanol
H₂ Pressure50-100 psi
Temperature25-50 °C
Typical Yield>90%

Reaction Workflow Diagram:

Reduction_Workflow Start 2-Chloro-6-fluoro-4-nitrophenol in Ethanol Catalyst Add 5% Pd/C Start->Catalyst Hydrogenation Hydrogenate (50-100 psi H₂, 25-50 °C) Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 2-Amino-6-chloro-4-fluorophenol Evaporation->Product

Caption: Workflow for the catalytic hydrogenation of 2-chloro-6-fluoro-4-nitrophenol.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization

The electron-deficient nature of the aromatic ring in 2-chloro-6-fluoro-4-nitrophenol, due to the presence of the nitro group, makes it susceptible to nucleophilic aromatic substitution.[4][5] The relative reactivity of the chloro and fluoro substituents can be exploited for selective functionalization. Generally, the C-F bond is more polarized and the fluoride ion is a better leaving group in SNAr reactions, suggesting that the fluoro position might be more reactive towards nucleophilic attack.[6]

Causality of Experimental Choices:

  • Base: A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the nucleophile (e.g., a phenol or thiol) without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the cation of the base and leave the nucleophile highly reactive.[7]

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

Protocol for Ether Synthesis (O-Arylation):

  • Reagent Preparation: In a round-bottom flask, dissolve 2-chloro-6-fluoro-4-nitrophenol (1.0 eq) and a substituted phenol (1.1 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Quantitative Data Summary:

ParameterValue
Substrate2-Chloro-6-fluoro-4-nitrophenol
NucleophileSubstituted Phenol
BaseK₂CO₃
SolventDMF
Temperature80-100 °C
Typical Yield60-85%

SNAr Mechanism Diagram:

SNAr_Mechanism Reactants 2-Chloro-6-fluoro-4-nitrophenol + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product Substituted Product + Halide⁻ Meisenheimer->Product Elimination

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).[8]

Safety and Handling

2-Chloro-6-fluoro-4-nitrophenol is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-6-fluoro-4-nitrophenol is a valuable and versatile reagent in organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important building block.

References

  • Journal of Environmental Sciences. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Method

Application Note: 2-Chloro-6-fluoro-4-nitrophenol as a Recalcitrant Model in Environmental Remediation Studies

Executive Summary The remediation of multi-halogenated nitroaromatic compounds remains one of the most formidable challenges in environmental engineering. 2-Chloro-6-fluoro-4-nitrophenol (2C6F4NP) (CAS: 757251-37-9) is u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The remediation of multi-halogenated nitroaromatic compounds remains one of the most formidable challenges in environmental engineering. 2-Chloro-6-fluoro-4-nitrophenol (2C6F4NP) (CAS: 757251-37-9) is uniquely positioned as a "worst-case scenario" benchmark molecule for evaluating novel remediation technologies. The synergistic electron-withdrawing effects of the chloro (-Cl), fluoro (-F), and nitro (-NO2) groups render the aromatic ring severely electron-deficient, making it highly resistant to traditional electrophilic oxidative attacks and enzymatic degradation[1].

This application note provides comprehensive, self-validating protocols for utilizing 2C6F4NP to evaluate two cutting-edge remediation strategies: Sulfate Radical-Based Advanced Oxidation Processes (SR-AOPs) and Microbial Bioremediation . By tracking the stoichiometric release of halide ions and identifying ring-cleavage metabolites, researchers can definitively validate the efficacy of new catalysts and microbial consortia.

Chemical Rationale & Mechanistic Insights

Why Use 2C6F4NP as a Benchmark?

Standard model pollutants like 4-nitrophenol are readily degraded by conventional hydroxyl radical (•OH) processes[2]. However, the introduction of multiple halogens (specifically the highly electronegative fluorine) creates a steric and electronic shield.

  • AOP Testing: 2C6F4NP is ideal for testing Peroxymonosulfate (PMS) activation. PMS generates sulfate radicals (•SO4−), which possess a higher redox potential (2.5–3.1 V) than •OH (2.8 V) and react via electron transfer rather than electrophilic addition, making them uniquely suited for electron-poor rings[3].

  • Bioremediation Testing: Gram-negative bacteria (e.g., Burkholderia sp., Cupriavidus sp.) degrade mono-halogenated nitrophenols via chlorohydroquinone or 1,2,4-benzenetriol pathways[4][5]. 2C6F4NP forces the evaluation of broad-specificity dehalogenases capable of cleaving both C-Cl and the exceptionally strong C-F bond (485 kJ/mol) prior to ring cleavage[6].

Mechanistic Pathway of SR-AOP Degradation

AOP_Pathway A 2-Chloro-6-fluoro-4-nitrophenol (Electron-Deficient Ring) B Radical Attack (•SO4- / •OH generation via PMS) A->B Cobalt/Carbon Catalysis C Hydroxylated Intermediates (e.g., Halogenated Hydroquinones) B->C Electron Transfer / Addition D Dehalogenation & Denitration (Release of Cl-, F-, NO2-) C->D Oxidative Substitution E Aromatic Ring Cleavage (Formation of Aliphatic Acids) D->E C-C Bond Cleavage F Complete Mineralization (CO2 + H2O) E->F Ultimate Oxidation

Fig 1: Proposed SR-AOP degradation pathway for multi-halogenated nitrophenols.

Experimental Protocols

Protocol A: Advanced Oxidation via Co3O4@C Catalyzed PMS Activation

This protocol establishes a self-validating system to measure catalytic efficiency. It includes radical scavenging assays to definitively prove the causality of degradation (•SO4− vs. •OH).

Materials:

  • 2C6F4NP (10 mg/L aqueous solution)

  • Peroxymonosulfate (PMS, Oxone)

  • Co3O4@C composite catalyst[3]

  • Quenchers: Methanol (MeOH), tert-Butyl alcohol (TBA), Sodium thiosulfate (Na2S2O3)

Step-by-Step Workflow:

  • Preparation & Adsorption Equilibrium: Add 50 mL of 10 mg/L 2C6F4NP solution to a 100 mL amber glass reactor to prevent photolysis. Add 20 mg of Co3O4@C catalyst. Stir at 400 rpm for 30 minutes in the dark to establish adsorption-desorption equilibrium. Causality Check: This ensures subsequent concentration drops are due to degradation, not physical adsorption.

  • Reaction Initiation: Add PMS to achieve a final concentration of 0.5 g/L to initiate the generation of reactive oxygen species[3].

  • Time-Course Sampling & Quenching: At intervals (0, 5, 10, 20, 30, 45, 60 min), withdraw 1 mL aliquots. Immediately filter through a 0.22 μm PTFE syringe filter into an HPLC vial containing 20 μL of 1 M Na2S2O3. Causality Check: Na2S2O3 instantly reduces unreacted PMS, halting the reaction at the exact time point.

  • Radical Scavenging Assay (Parallel Experiments): Repeat steps 1-3, but pre-spike the reactor with either 100 mM MeOH or 100 mM TBA.

    • Insight: MeOH scavenges both •OH and •SO4− rapidly. TBA selectively scavenges •OH. If TBA barely slows degradation but MeOH stops it completely, •SO4− is the dominant reactive species.

Protocol B: Bioremediation Assay & Metabolite Tracking

This protocol utilizes a mineral salts medium (MSM) to ensure the bacteria utilize 2C6F4NP as the sole carbon and energy source, preventing false positives from co-metabolism[7][8].

Bio_Workflow N1 Inoculum Prep (e.g., Burkholderia sp.) N2 Acclimation (Sub-lethal 2C6F4NP) N1->N2 Induce Enzymes N3 Microcosm Assay (MSM + Sole Carbon Source) N2->N3 Inoculate N4 Ion Chromatography (Tracking F- / Cl- Release) N3->N4 Mass Balance N5 LC-MS/MS Analysis (Pathway Elucidation) N3->N5 Intermediates

Fig 2: Sequential workflow for isolating and validating microbial degradation pathways.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture the target strain (e.g., Burkholderia sp. or Arthrobacter sp.) in LB broth until the late exponential phase (OD600 ≈ 0.8)[5][7]. Harvest by centrifugation (6000 rpm, 10 min), wash twice with sterile 50 mM phosphate buffer (pH 7.2) to remove residual complex nutrients.

  • Acclimation: Resuspend cells in MSM containing a sub-lethal dose of 2C6F4NP (10 mg/L) for 24 hours to induce the expression of specific monooxygenases and dehalogenases[4].

  • Degradation Microcosm: Inoculate the washed, acclimated cells (initial OD600 = 0.1) into 100 mL of MSM containing 50 mg/L 2C6F4NP. Incubate at 30°C, 150 rpm.

  • Mass Balance Validation: Withdraw samples daily. Centrifuge to pellet cells. Analyze the supernatant via Ion Chromatography (IC).

    • Insight: Disappearance of the parent compound does not equal detoxification. True mineralization is only proven when the molar release of Cl⁻ and F⁻ matches the theoretical stoichiometric yield of the initial 2C6F4NP concentration[8].

Data Presentation & Analytical Standards

To ensure reproducibility across laboratories, all quantitative data must be tracked using standardized analytical parameters.

Table 1: Standardized Analytical Methods for 2C6F4NP Remediation
Target Analyte / ParameterInstrumentColumn / DetectorMobile Phase / ConditionsPurpose
2C6F4NP (Parent) HPLC-UVC18 Reverse Phase (250 × 4.6 mm)60% Methanol / 40% Water (0.1% Formic Acid) @ 280 nmTrack primary degradation kinetics. Acidic phase prevents peak tailing.
F⁻, Cl⁻, NO2⁻, NO3⁻ Ion ChromatographyAnion Exchange Column (e.g., Dionex IonPac)KOH or Na2CO3/NaHCO3 eluentValidate dehalogenation and denitration (Mass Balance).
Degradation Intermediates LC-MS/MSC18 Reverse PhaseESI-Negative mode, scanning m/z 50-300Identify hydroquinones and ring-cleavage aliphatic acids.
Table 2: Comparative Kinetic Benchmarks (Expected Ranges)

Note: Data represents pseudo-first-order rate constants (


) typically observed for multi-halogenated nitrophenols under optimized conditions.
Remediation StrategyCatalyst / StrainOxidant / Condition

(min⁻¹ or day⁻¹)
Mineralization Efficiency
SR-AOP Co3O4@CPMS (0.5 g/L), pH 7.00.045 – 0.085 min⁻¹> 85% (at 120 min)
Hydroxyl-AOP Fe2+ (Fenton)H2O2 (10 mM), pH 3.00.012 – 0.025 min⁻¹< 50% (Accumulation of intermediates)
Bioremediation Burkholderia sp.Aerobic, MSM, 30°C0.15 – 0.30 day⁻¹> 95% (at 7 days)

Conclusion

Using 2-Chloro-6-fluoro-4-nitrophenol as a model compound provides a rigorous stress test for environmental remediation technologies. By leveraging its resistance to degradation, researchers can clearly differentiate between highly efficient, radical-driven processes (like SR-AOPs) and standard oxidative treatments. Furthermore, tracking the stoichiometric release of fluoride and chloride ions ensures that reported degradation translates to true environmental detoxification, preventing the accumulation of toxic, dead-end halogenated metabolites.

References

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed (NIH). Available at:[Link]

  • Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. PubMed (NIH). Available at: [Link]

  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One. Available at:[Link]

  • Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. ACS Publications. Available at:[Link]

  • Kinetics, degradation pathway and reaction mechanism of advanced oxidation of 4-nitrophenol in water by a UV/H2O2 process. ResearchGate. Available at:[Link]

  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. Available at:[Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. Available at:[Link]

  • Degradation of 4-nitrophenol by electrocatalysis and advanced oxidation processes using Co3O4@C anode coupled with simultaneous CO2 reduction via SnO2/CC cathode. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-6-fluoro-4-nitrophenol Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-chloro-6-fluoro-4-nitrophenol .

This compound is a critical intermediate in pharmaceutical and agrochemical development. Its synthesis relies on the electrophilic aromatic substitution (EAS) of 2-chloro-6-fluorophenol using nitric acid. While the reaction is conceptually straightforward, the highly activated nature of phenols makes this workflow prone to over-oxidation and yield loss if precise thermodynamic and stoichiometric controls are not maintained.

Part 1: Mechanistic Pathway & Synthetic Workflow

To effectively troubleshoot, we must first understand the physical and chemical journey of the starting material. Below are the validated workflows and mechanistic pathways for this synthesis.

Workflow SM 2-Chloro-6-fluorophenol (Starting Material) Solvent Glacial Acetic Acid (Solvent, Cool to 0 °C) SM->Solvent Reaction Nitration (EAS) Maintain 10-20 °C Solvent->Reaction Reagent Fuming HNO3 (1.3 eq, Dropwise) Reagent->Reaction Exothermic Addition Workup Ice-Water Quench & Extraction Reaction->Workup Product 2-Chloro-6-fluoro- 4-nitrophenol Workup->Product Purified Yield

Synthetic workflow for the nitration of 2-chloro-6-fluorophenol to the target para-nitrophenol.

Mechanism Step1 Step1 Step2 2. Nucleophilic Attack Phenol pi-system attacks NO2+ at para position Step1->Step2 Step3 3. Wheland Intermediate Sigma complex stabilized by OH resonance Step2->Step3 Step4 4. Rearomatization Deprotonation restores the aromatic ring Step3->Step4 Step5 5. Final Product 2-Chloro-6-fluoro-4-nitrophenol formed Step4->Step5

Electrophilic aromatic substitution mechanism highlighting the para-directed nitration.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and a dark, tarry reaction mixture?

Causality & Solution: Tar formation is the most common failure mode in phenol nitration. The hydroxyl (-OH) group is a strongly activating, electron-donating group that makes the aromatic ring highly electron-rich and susceptible to electrophilic aromatic substitution[1][2]. However, this same electron density makes the ring highly vulnerable to oxidative cleavage by strong oxidants like fuming nitric acid.

If the internal reaction temperature exceeds 20 °C, the kinetic energy overcomes the activation barrier for oxidative side-reactions, leading to the formation of quinone-like polymers (tar). Solution: You must use a robust ice-water bath and control the dropwise addition of fuming nitric acid to strictly maintain the internal temperature between 10 °C and 20 °C[3].

Q2: How do the existing substituents (Cl, F) affect the regioselectivity of this reaction? Will I get a mixture of isomers?

Causality & Solution: You will achieve exceptionally high regioselectivity, and isomer mixtures should not be a primary concern. In standard phenol nitration, the -OH group directs incoming electrophiles to both the ortho and para positions, often resulting in difficult-to-separate mixtures[4][5].

However, in 2-chloro-6-fluorophenol, both ortho positions (positions 2 and 6) are covalently occupied by chlorine and fluorine atoms. Because these halogens physically block the ortho sites (steric hindrance) and the meta positions (3 and 5) are electronically disfavored by the -OH group, the nitronium ion (NO₂⁺) is forced exclusively to the highly activated, unblocked para position (position 4).

Q3: My starting material is not fully converting. What parameters should I check?

Causality & Solution: Incomplete conversion usually stems from a failure to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺). Check two critical parameters:

  • Water Content: You must use glacial acetic acid and fuming nitric acid. If you use standard concentrated nitric acid (which contains ~32% water), the aqueous content will hydrate the protons in the system, preventing the dehydration of HNO₃ required to form the NO₂⁺ ion.

  • Stoichiometry: The optimal protocol requires approximately 1.3 equivalents of fuming nitric acid relative to the phenol[3]. Using exactly 1.0 equivalent often leaves unreacted starting material due to trace moisture or minor off-target consumption of the reagent.

Part 3: Standard Optimized Protocol (SOP)

This self-validating protocol is adapted from established patent literature for the specific synthesis of 2-chloro-6-fluoro-4-nitrophenol[3].

Reagents Required:

  • 2-Chloro-6-fluorophenol (Starting Material)

  • Glacial Acetic Acid (Solvent)

  • Fuming Nitric Acid (Nitrating Agent)

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and an internal temperature probe, dissolve 1.0 g (6.82 mmol) of 2-chloro-6-fluorophenol in 3.0 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C.

  • Electrophile Addition: Weigh 559 mg (8.87 mmol, ~1.3 equivalents) of fuming nitric acid into a pressure-equalizing dropping funnel.

  • Exotherm Control (Critical Step): Begin dropwise addition of the fuming nitric acid into the stirring phenol solution. Monitor the internal temperature probe constantly. Adjust the drip rate to ensure the temperature rises but strictly remains between 10 °C and 20 °C . Self-Validation: If the temperature drops below 10 °C, the reaction is stalling; if it exceeds 20 °C, pause addition immediately to prevent tarring.

  • Maturation: Once addition is complete, allow the reaction to stir at 0 °C to 20 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Quench & Workup: Pour the reaction mixture over crushed ice to quench the excess acid. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoro-4-nitrophenol.

Part 4: Quantitative Data & Parameter Summary

Use the following table to quickly reference the operational boundaries of this synthesis and the chemical consequences of deviating from them.

Reaction ParameterOptimal RangeConsequence of Deviation (Too Low)Consequence of Deviation (Too High)
Temperature 10 °C – 20 °CReaction stalls; incomplete conversion.Oxidative cleavage; tar formation; yield crash.
HNO₃ Equivalents 1.25 – 1.35 eqUnreacted starting material remains.Increased risk of oxidative degradation.
Solvent Type Glacial Acetic Acid(If aqueous) NO₂⁺ ion fails to form.N/A (Glacial is the absolute standard).
Reaction Scale 0.5 M – 2.5 MInefficient throughput; solvent waste.Exotherm becomes uncontrollable; safety hazard.

References

  • Synthesis of compounds of Formula I (US Patent Application 20050182046A1). Dumas et al., Google Patents / US Patent Office.
  • Electrophilic aromatic substitution. Wikipedia.
  • Reactions of Phenols. Chemistry Steps.
  • Overcoming regioselectivity issues in phenol nitration. Benchchem.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
  • Mononitrophenols - Nitration of Phenol. ScienceMadness.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-6-fluoro-4-nitrophenol

Welcome to the technical support guide for the purification of 2-Chloro-6-fluoro-4-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Chloro-6-fluoro-4-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The information provided is based on established scientific principles and practical laboratory experience.

I. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Recrystallization Issues

Question 1: My 2-Chloro-6-fluoro-4-nitrophenol is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

Answer: This is a common issue related to solvent selection and solubility. 2-Chloro-6-fluoro-4-nitrophenol is a moderately polar compound. If it's not dissolving, your solvent is likely too nonpolar.

  • Causality: For recrystallization to be effective, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Troubleshooting Steps:

    • Solvent Polarity: If you are using a nonpolar solvent like hexane or toluene, it will likely have poor solvating power for your compound.

    • Recommended Solvents: Consider using more polar solvents. Ethanol is a commonly used solvent for the recrystallization of similar nitrophenol compounds.[1] A mixture of ethanol and water can also be effective; dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until turbidity appears, then redissolve with a few more drops of hot ethanol.

    • Solvent Screening: It is best practice to perform a small-scale solvent screen. Test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water) to identify the optimal system.

Question 2: After cooling, no crystals have formed, or I have an oily precipitate instead of crystals. What went wrong?

Answer: This can be due to several factors, including supersaturation, the presence of impurities, or cooling the solution too rapidly.

  • Causality: Crystal formation requires nucleation and subsequent growth. Impurities can inhibit this process, and rapid cooling can lead to the separation of a supersaturated solution or an amorphous "oiled out" product.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: If you have a small amount of pure 2-Chloro-6-fluoro-4-nitrophenol, add a seed crystal to the cooled solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals or oiling out.

    • Reduce Solvent Volume: If the solution is too dilute, the compound may not reach its saturation point upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Address Oiling Out: If the compound oils out, try reheating the solution to redissolve the oil. Then, add a small amount of a solvent in which the compound is more soluble (but the impurities are not) and allow it to cool slowly.

Column Chromatography Issues

Question 3: I am not getting good separation of 2-Chloro-6-fluoro-4-nitrophenol from its impurities on my silica gel column. What mobile phase should I use?

Answer: Poor separation in column chromatography is almost always a mobile phase issue. The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase and the mobile phase.[2]

  • Causality: If your mobile phase is too polar, all compounds (your product and impurities) will travel quickly with the solvent front, resulting in poor separation. If it is too nonpolar, everything may remain adsorbed to the silica gel.

  • Troubleshooting Steps:

    • TLC Analysis First: Before running a column, always determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.

    • Solvent System Selection: For a moderately polar compound like 2-Chloro-6-fluoro-4-nitrophenol on a normal-phase silica column, a mixture of a nonpolar solvent and a slightly more polar solvent is a good starting point.

      • Common Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol are common solvent systems. Start with a low percentage of the more polar solvent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Gradient Elution: If your impurities have very different polarities, a gradient elution may be necessary. Start with a nonpolar mobile phase to elute the nonpolar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.

Question 4: My purified fractions of 2-Chloro-6-fluoro-4-nitrophenol are still showing impurities by TLC/HPLC. What could be the cause?

Answer: This can be due to several factors including column overloading, improper packing, or co-eluting impurities.

  • Causality: The efficiency of a chromatography column is finite. Overloading the column with too much crude material will lead to broad, overlapping bands.

  • Troubleshooting Steps:

    • Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

    • Proper Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these will lead to channeling and poor separation.[3]

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.

    • Alternative Stationary Phases: If you have a persistent co-eluting impurity, it may have a very similar polarity. Consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography.

General Purity and Stability

Question 5: My final product has a yellowish or brownish tint. Is this normal, and how can I remove the color?

Answer: While a slight yellow color can be characteristic of nitrophenols, a significant brown or dark color often indicates the presence of decomposition products or other colored impurities.

  • Causality: Nitrophenols can be sensitive to light and air, and impurities from the synthesis (such as residual nitric or sulfuric acid) can cause degradation over time.[4]

  • Troubleshooting Steps:

    • Activated Carbon: A common method to remove colored impurities is to treat a solution of your compound with a small amount of activated carbon. Dissolve the product in a suitable hot solvent, add a small amount of activated carbon (e.g., 1-2% by weight), and heat for a short period. Filter the hot solution through celite to remove the carbon and then allow the filtrate to crystallize.

    • Proper Storage: Store the purified 2-Chloro-6-fluoro-4-nitrophenol in a tightly sealed, amber-colored vial to protect it from light and moisture, preferably in a cool, dark place.

II. Step-by-Step Purification Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a standard method for purifying moderate quantities of 2-Chloro-6-fluoro-4-nitrophenol.

  • Dissolution: In a fume hood, place the crude 2-Chloro-6-fluoro-4-nitrophenol in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating 2-Chloro-6-fluoro-4-nitrophenol from impurities with different polarities.

  • TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Chloro-6-fluoro-4-nitrophenol.

III. Data and Visualization

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for nonpolar impurities.
Ethyl Acetate774.4Good for dissolving the product and eluting from silica.
Ethanol784.3A common and effective recrystallization solvent.[1]
Water10010.2Used as an anti-solvent in recrystallization with ethanol.
Dichloromethane403.1Can be used for dissolving the sample for column loading.
Diagrams

Purification_Workflow cluster_start Start: Crude Product cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end End: Pure Product Start Crude 2-Chloro-6-fluoro-4-nitrophenol Decision Assess Impurity Profile (TLC/HPLC) Start->Decision Recrystallize Recrystallization Decision->Recrystallize Impurities have different solubilities Column Column Chromatography Decision->Column Impurities have similar solubilities Filter_Wash Filter and Wash Crystals Recrystallize->Filter_Wash Dry Dry Pure Product Filter_Wash->Dry End Pure 2-Chloro-6-fluoro-4-nitrophenol Dry->End Collect_Fractions Collect & Analyze Fractions Column->Collect_Fractions Evaporate Combine & Evaporate Solvent Collect_Fractions->Evaporate Evaporate->End Recrystallization_Steps cluster_steps Recrystallization Protocol Step1 1. Dissolve crude product in minimum hot solvent Step2 2. Hot filtration (if necessary) Step1->Step2 Step3 3. Add anti-solvent (e.g., water) until turbidity, then clarify Step2->Step3 Step4 4. Cool slowly to induce crystallization Step3->Step4 Step5 5. Isolate crystals by vacuum filtration Step4->Step5 Step6 6. Wash with cold solvent Step5->Step6 Step7 7. Dry under vacuum Step6->Step7

Caption: Step-by-step recrystallization protocol.

IV. References

  • Benchchem. (n.d.). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. Retrieved from

  • Eureka | Patsnap. (2008, July 16). Method for preparing 2-fluoro-4-nitrophenol. Retrieved from

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from

  • Virtual Labs. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from

Sources

Troubleshooting

Stability issues with 2-Chloro-6-fluoro-4-nitrophenol

Welcome to the Technical Support Center for 2-Chloro-6-fluoro-4-nitrophenol . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-6-fluoro-4-nitrophenol . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific stability challenges associated with this highly functionalized halonitrophenol.

The protocols and troubleshooting steps below are grounded in fundamental chemical causality, ensuring that you not only know what to do, but why you are doing it.

Part 1: Physicochemical & Stability Profile

Understanding the baseline properties of 2-Chloro-6-fluoro-4-nitrophenol (CAS 757251-37-9) is the first step in preventing experimental failure. The strong electron-withdrawing nature of the nitro (-NO2), chloro (-Cl), and fluoro (-F) groups significantly lowers the pKa of the phenolic hydroxyl group, making it highly reactive to ambient conditions.

Table 1: Baseline Properties and Stability Metrics

PropertyValue / Specification
Chemical Name 2-Chloro-6-fluoro-4-nitrophenol
CAS Number 757251-37-9 (1)[1]
Molecular Formula C6H3ClFNO3
Molecular Weight 191.54 g/mol (2)[2]
Primary Degradation Triggers UV/Visible Light, Strong Bases, Aqueous Hydrolysis
Optimal Storage Conditions Sealed in a dry, dark environment at room temperature (or 2-8°C for long-term storage).

Part 2: Troubleshooting FAQs

Q1: My 2-Chloro-6-fluoro-4-nitrophenol powder turned from pale yellow to a deep orange/brown over time. Is the batch ruined? Causality: This color shift is driven by two distinct mechanisms: reversible acid-base shifts and irreversible photo-degradation. Because the phenolic -OH is highly acidic, exposure to ambient moisture or trace basic vapors causes deprotonation, forming a deeply colored phenolate anion. Alternatively, exposure to UV/Visible light induces photo-ionization, producing a radical cation that rapidly deprotonates into a phenoxyl radical, ultimately leading to irreversible ring cleavage (3)[3]. Action: Do not discard immediately. Run a baseline HPLC-UV analysis. If purity remains >95%, the color change is merely surface phenolate formation. Re-acidifying a small sample should revert it to pale yellow.

Q2: I observe rapid degradation of the compound when dissolved in aqueous or polar solvent stock solutions. How can I stabilize it? Causality: Halonitrophenols are sensitive to base-catalyzed degradation and hydrolysis in aqueous environments. The phenolate anion is significantly more susceptible to oxidation than the neutral phenol. Maintaining a slightly acidic environment (e.g., pH ~3.7) ensures the stability of the protonated phenol and prevents the formation of reactive intermediates during storage or extraction (4)[4]. Action: Acidify your aqueous or polar stock solutions with trace amounts of formic acid (0.1% v/v) to lock the molecule in its stable, protonated state.

Q3: I am getting complex mixtures and poor yields during nucleophilic aromatic substitution (SNAr) reactions. Why? Causality: The nitro group at the para position strongly activates the aromatic ring for nucleophilic attack. However, the stability of halogenated benzenes to nucleophilic attack generally follows the order F > Cl > Br > I (5)[5]. In 2-chloro-6-fluoro-4-nitrophenol, the halogens are meta to the nitro group, reducing their susceptibility to SNAr compared to ortho/para positions. Using excessively harsh bases or high temperatures will bypass controlled SNAr and lead to unwanted nitro-reduction or multi-site substitution. Action: Switch to milder, non-nucleophilic bases (e.g., DIPEA or K2CO3) and strictly control the reaction temperature.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must contain an internal validation step. Implement the following workflows when handling this compound.

Protocol A: Preparation and Stability-Optimized Storage of Stock Solutions
  • Solvent Preparation : Use anhydrous, HPLC-grade Acetonitrile. If an aqueous mixture is required, pre-acidify the water with 0.1% formic acid to reach a pH of ~3.7.

  • Dissolution & Purging : Dissolve the 2-Chloro-6-fluoro-4-nitrophenol powder in the prepared solvent. Immediately purge the headspace of the vial with Argon gas for 30 seconds to displace oxygen, mitigating oxidative degradation pathways.

  • Light Protection : Transfer the solution to actinic (amber) glass vials. If amber vials are unavailable, wrap standard vials tightly in aluminum foil. Store at -20°C.

  • System Validation Step : Run an aliquot via HPLC-UV (at 254 nm) immediately after preparation (T=0). Re-run an aliquot after 7 days (T=7d). The storage protocol is validated if the primary peak area variance is <2% and no early-eluting degradation peaks are observed.

Protocol B: Forced Degradation & Photostability Assessment
  • Sample Preparation : Prepare two identical 1 mg/mL solutions of the compound in unacidified Acetonitrile/Water (50:50). Place Sample A in a transparent quartz vial and Sample B in an amber glass vial.

  • Stress Induction : Place both vials in a photoreactor and expose them to 254 nm UV light for 4 hours.

  • Analysis : Quench the samples and analyze both via LC-MS.

  • System Validation Step : The protocol is successful if Sample A shows a significant reduction in the parent mass (m/z 190.9) and the appearance of lower molecular weight ring-cleavage products, while Sample B (the amber-vial control) retains >95% of the parent mass. This validates both the photo-degradation pathway and the efficacy of your light-protective storage.

Part 4: Mechanistic Visualization

The following diagram illustrates the dual pathways of instability for halonitrophenols: the reversible acid-base shift caused by moisture/bases, and the irreversible photo-degradation cascade triggered by UV/Visible light.

StabilityMechanisms Start 2-Chloro-6-fluoro- 4-nitrophenol (Neutral) Phenolate Phenolate Anion (Yellow/Orange) Start->Phenolate Trace Base / Moisture (Reversible) Excited Excited Radical Cation Start->Excited UV/Visible Light (Irreversible) Phenolate->Excited UV/Visible Light (Enhanced Absorption) Cleavage Ring Cleavage & Mineralization Excited->Cleavage O2 / H2O (Degradation)

Mechanistic pathways of acid-base shift and photo-degradation in halonitrophenols.

Part 5: References

  • BLD Pharm - 757251-37-9 | 2-Chloro-6-fluoro-4-nitrophenol. Available at:

  • ChemicalBook - Phenol, 2-chloro-6-fluoro-4-nitro- | 757251-37-9. Available at:

  • ResearchGate - Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Available at:

  • EPA NEPIS - Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. Available at:

  • ACS Publications - Regulated 1–2 Carbon Disinfection Byproducts do not Correlate with Cytotoxicity with Increasing Disinfectant Contact Time. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-6-fluoro-4-nitrophenol Analytical Assays

Welcome to the Technical Support Center for 2-Chloro-6-fluoro-4-nitrophenol analytical workflows. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing chro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-6-fluoro-4-nitrophenol analytical workflows. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing chromatographic and mass spectrometric challenges with highly functionalized, halogenated nitrophenols.

Unlike standard small molecules, the unique electronic properties of 2-chloro-6-fluoro-4-nitrophenol demand highly specific mobile phase conditions, specialized column chemistries, and counter-intuitive mass spectrometry tuning.

Physicochemical Context & Analytical Implications

To troubleshoot an assay, we must first understand the molecule. 2-Chloro-6-fluoro-4-nitrophenol contains a phenolic hydroxyl group flanked by highly electron-withdrawing halogens (Chlorine, Fluorine) and a para-nitro group. This specific arrangement drastically alters its behavior in solution.

Table 1: Physicochemical Properties & Expected Analytical Behavior

PropertyValue (Estimated/Reported)Analytical Implication
Molecular Formula C6H3ClFNO3High electronegativity; prone to forming strong secondary interactions with silica matrices.
pKa ~3.5 - 4.5Highly acidic phenol[1]. Requires strict mobile phase pH control (pH < 2.5) to prevent mixed-mode retention and peak tailing[2].
LogP ~2.5 - 3.0Moderately hydrophobic. Retained well on standard C18 columns only if fully protonated.
Ionization ESI Negative (-)Excellent candidate for negative ion mode due to facile deprotonation, but susceptible to corona discharge at high voltages.

Diagnostic Workflow

Before adjusting instrument parameters, use the following logical decision tree to isolate the root cause of your assay failure.

DiagnosticWorkflow Start Assay Issue Detected Tailing Peak Tailing / Broadening? Start->Tailing Sensitivity Low MS Sensitivity? Start->Sensitivity Retention RT Shifts / Splitting? Start->Retention CheckPH Check Mobile Phase pH (Target pH < 2.5) Tailing->CheckPH CheckColumn Check Column Endcapping (Use highly endcapped C18) Tailing->CheckColumn CheckAdducts Check ESI(-) Additives (Avoid high conc. buffers) Sensitivity->CheckAdducts CheckMatrix Evaluate Matrix Effects (Perform SPE cleanup) Sensitivity->CheckMatrix Retention->CheckPH

Fig 1: Diagnostic decision tree for 2-Chloro-6-fluoro-4-nitrophenol chromatographic issues.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and shifting retention times in my HPLC-UV assay?

Expertise & Causality: Because of the electron-withdrawing nitro and halogen groups, the pKa of 2-chloro-6-fluoro-4-nitrophenol is exceptionally low (estimated between 3.5 and 4.5)[1]. If your mobile phase pH is near this pKa (e.g., pH 4.0), the molecule exists in a dynamic equilibrium between its neutral state and its ionized (phenolate) state. This causes mixed-mode retention: the neutral form interacts hydrophobically with the C18 stationary phase, while the phenolate anion undergoes secondary ion-exchange interactions with un-capped, positively charged residual silanols on the silica matrix[2].

Self-Validating Solution: You must operate at least 1.5 pH units away from the pKa. For standard reversed-phase HPLC, lower the mobile phase pH to ≤ 2.5 to ensure the molecule is fully protonated and interacts solely via hydrophobic partitioning[2].

Protocol 1: Mobile Phase Optimization & Column Passivation for HPLC

  • System Flush: Disconnect the analytical column and flush the HPLC system with 100% HPLC-grade water, followed by 100% Isopropanol (IPA) for 30-60 minutes to remove strongly bound non-polar contaminants[2].

  • Column Selection: Install a highly endcapped or sterically protected C18 column specifically designed for acidic compounds.

  • Mobile Phase Preparation: Prepare Mobile Phase A using 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid in water (pH ~2.0). Prepare Mobile Phase B as 100% Acetonitrile.

  • Equilibration: Equilibrate the column with 50:50 A:B for at least 20 column volumes until the UV baseline is completely stable.

  • Validation Injection: Inject a 10 µL standard of 2-chloro-6-fluoro-4-nitrophenol. Calculate the asymmetry factor (As). An As between 0.9 and 1.2 validates that secondary silanol interactions have been suppressed[2].

Q2: My LC-MS/MS sensitivity in ESI negative mode is extremely low. Shouldn't I use a basic mobile phase to deprotonate the phenol?

Expertise & Causality: It is a common misconception that basic mobile phases always improve Electrospray Ionization Negative (ESI-) sensitivity for acidic compounds. While a high pH (e.g., using Ammonium Hydroxide) deprotonates the phenol in the bulk solution, ESI is fundamentally a gas-phase phenomenon[3]. Basic additives often suppress ionization because they lack the surface-active anions needed to drive the "wrong-way-round" ionization mechanism[3]. Conversely, using a weakly acidic mobile phase provides an excess of conjugate base anions (e.g., acetate) at the droplet surface. As the droplet evaporates, these anions facilitate the gas-phase deprotonation of the nitrophenol, drastically enhancing the signal[3][4].

Self-Validating Solution: Switch from ammonium hydroxide or high-concentration ammonium formate buffers to dilute acetic acid or low-concentration ammonium fluoride[4][5].

Protocol 2: LC-MS/MS Parameter Tuning (ESI-)

  • Solvent Preparation: Prepare Solvent A: 0.01% - 0.05% Acetic Acid in LC-MS grade water[4]. Prepare Solvent B: 100% Methanol. (Note: Methanol often provides better ESI- sensitivity for phenols than Acetonitrile, as Acetonitrile can cause reduction issues in certain negative ionization modes)[6].

  • Infusion: Bypass the column. Use a syringe pump to infuse a 1 µg/mL standard of 2-chloro-6-fluoro-4-nitrophenol directly into the MS source at 10 µL/min, teed into a 0.2 mL/min flow of 50:50 A:B.

  • Source Optimization:

    • Polarity: ESI Negative.

    • Capillary Voltage: Lower to 2.0 - 2.5 kV. Halogenated phenols are highly prone to corona discharge at high voltages, which destroys the signal.

    • Desolvation Temperature: Increase to 350–400°C to assist in rapid droplet evaporation[4].

  • MRM Transition Selection: Monitor the precursor ion [M-H]- at m/z ~190.0. Optimize collision energy (CE) to find the most abundant product ions (typically the loss of NO2 or halogen cleavage).

Q3: How do I prevent matrix interference and baseline noise when extracting this compound from complex environmental or biological samples?

Expertise & Causality: Halogenated nitrophenols are highly susceptible to ion suppression from co-eluting matrix components like humic acids (in wastewater) or phospholipids (in biofluids). If the sample is injected directly or poorly extracted, these matrix components outcompete the analyte for charge at the ESI droplet surface, leading to massive signal loss and baseline noise[7].

Self-Validating Solution: Implement a Solid Phase Extraction (SPE) cleanup step using a polymeric reversed-phase sorbent (e.g., HLB) to wash away salts and polar interferences before elution.

SPEWorkflow Sample Complex Matrix (Water/Biofluid) SPE Polymeric SPE (HLB Sorbent) Sample->SPE Wash Wash Step (5% MeOH) SPE->Wash Elute Elution Step (100% Acetonitrile) Wash->Elute LCMS LC-MS/MS ESI(-) (0.05% Acetic Acid) Elute->LCMS

Fig 2: Optimal sample preparation and LC-MS/MS workflow for complex matrix interference.

Quick Reference Troubleshooting Matrix

Use this matrix to rapidly cross-reference visual chromatogram symptoms with mechanical or chemical faults.

Table 2: Troubleshooting Matrix for 2-Chloro-6-fluoro-4-nitrophenol

SymptomPrimary CauseCorrective Action
Split Peaks / Shoulders Sample injection solvent is stronger than the initial mobile phase.Dilute the sample in initial mobile phase conditions (e.g., 90% water) before injection[8].
Elevated System Pressure Particulate buildup on the column frit from complex matrices.Install an in-line 0.5 µm filter; perform SPE cleanup on all dirty samples[8].
Loss of MS Signal Over Time Ion source contamination from involatile salts or matrix buildup.Ensure no phosphate buffers are used in LC-MS. Flush the source with 50:50 MeOH:Water[4].
Retention Time Drift Inadequate column equilibration or micro-fluctuations in mobile phase pH.Flush column with at least 10 column volumes of mobile phase between runs; ensure buffers are freshly prepared[7].

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-4-nitrophenol

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthesis and avoid common pitfalls.

I. Introduction to the Synthesis

The synthesis of 2-Chloro-6-fluoro-4-nitrophenol typically involves the regioselective nitration of 2-Chloro-6-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the chloro and fluoro substituents are deactivating but also ortho-, para- directing. The interplay of these directing effects, with the para position being the most sterically accessible and electronically favorable for the incoming nitro group, generally leads to the desired product. However, the reaction is sensitive to conditions, and several side reactions can occur, leading to impurities and reduced yields.

Reaction Pathway Overview

Synthesis_Pathway 2-Chloro-6-fluorophenol 2-Chloro-6-fluorophenol 2-Chloro-6-fluoro-4-nitrophenol Desired Product: 2-Chloro-6-fluoro-4-nitrophenol 2-Chloro-6-fluorophenol->2-Chloro-6-fluoro-4-nitrophenol Nitration Side_Products Side Products 2-Chloro-6-fluorophenol->Side_Products Undesired Nitration & Oxidation Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->2-Chloro-6-fluoro-4-nitrophenol 2-Chloro-6-fluoro-4-nitrophenol->Side_Products Further Reactions

Caption: General synthesis pathway for 2-Chloro-6-fluoro-4-nitrophenol.

II. Troubleshooting Guide: Common Side Reactions & Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Question 1: My reaction is producing a significant amount of a dark, tarry substance and my yield of the desired product is low. What is happening and how can I fix it?

Answer:

The formation of dark, tarry substances is a classic sign of oxidation and/or over-nitration of the phenolic ring.[1][2] Phenols are highly activated aromatic compounds and are susceptible to oxidation by nitric acid, especially under harsh conditions.

Causality and Troubleshooting Steps:

Possible Cause Explanation Troubleshooting Action
Harsh Reaction Conditions Concentrated nitric acid and high temperatures can lead to aggressive, uncontrolled reactions, causing oxidation and polymerization of the starting material and product.[1]1. Lower the reaction temperature: Conduct the nitration at a lower temperature, for instance, by using an ice bath to maintain a temperature of 0-5 °C.[1] 2. Use a milder nitrating agent: Consider using dilute nitric acid or alternative nitrating systems.[1] A two-step nitrosation-oxidation approach can also be a milder alternative.[1]
Incorrect Reagent Addition Adding the nitrating agent too quickly can cause localized "hot spots" where the temperature rises significantly, promoting side reactions.1. Slow, controlled addition: Add the nitrating agent dropwise or in small portions to the solution of 2-Chloro-6-fluorophenol with vigorous stirring to ensure efficient heat dissipation.[1]
High Reactant Concentration High concentrations of reactants can lead to a more exothermic and difficult-to-control reaction.1. Dilute the reaction mixture: Ensure that the concentration of the reactants is not too high.
Question 2: I am observing the formation of dinitrated or other isomeric byproducts. How can I improve the regioselectivity for the desired 4-nitro isomer?

Answer:

The formation of isomers such as 2-chloro-6-fluoro-x,y-dinitrophenol or other mononitrated isomers indicates a loss of regioselectivity. While the para-position is generally favored, aggressive nitrating conditions can lead to substitution at other activated positions.

Causality and Troubleshooting Steps:

Possible Cause Explanation Troubleshooting Action
Over-Nitration Using an excess of the nitrating agent or harsh conditions can lead to the introduction of a second nitro group onto the aromatic ring.[1][3]1. Control stoichiometry: Use a precise molar ratio of the nitrating agent to the 2-Chloro-6-fluorophenol. A slight excess of the substrate may be beneficial. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent further nitration.[1]
Loss of Regioselectivity While the 4-position is favored, some substitution can occur at the other ortho position, especially at higher temperatures.1. Optimize reaction temperature: Lowering the reaction temperature can enhance the kinetic preference for the para-isomer.
Nitrating Agent Choice The choice of nitrating agent and solvent can influence the ortho/para ratio.1. Alternative nitrating systems: Explore milder and more selective nitrating agents, such as in-situ generation of nitrous acid followed by oxidation.[1] Heterogeneous catalysts like silica sulfuric acid with a nitrate source can also offer improved selectivity under milder conditions.[4]
Question 3: My final product is off-color (yellowish or brownish) even after initial purification. What are the likely impurities and how can I remove them?

Answer:

A persistent off-color in the final product often points to the presence of small amounts of highly colored impurities, such as quinone-type compounds formed from oxidation of the phenol, or residual dinitrated byproducts.[5]

Causality and Troubleshooting Steps:

Possible Cause Explanation Troubleshooting Action
Oxidation Byproducts Phenols can be oxidized to colored quinone-like structures.[5]1. Recrystallization: Recrystallize the crude product from a suitable solvent system. This is often effective at removing minor colored impurities. 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration.
Residual Dinitrophenols Dinitrophenols are often yellow crystalline solids and can contribute to the off-color of the final product.[6]1. Chromatographic Purification: If recrystallization is insufficient, column chromatography can be used to separate the desired product from closely related impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the nitration of 2-Chloro-6-fluorophenol?

A1: The choice of solvent can be critical. While sulfuric acid is a common medium for nitration, for highly activated systems like phenols, its dehydrating and oxidizing properties can be too harsh.[5] Using a less aggressive solvent system, or even an aqueous nitric acid solution, can sometimes provide better results by moderating the reactivity.[5] Some methods also employ halogenated solvents like dichloromethane for heterogeneous nitration systems.[4]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot. This allows for timely quenching of the reaction to prevent the formation of over-nitrated byproducts.

Q3: Are there any safety precautions I should be particularly aware of?

A3: Yes. Nitration reactions are highly exothermic and can run away if not properly controlled.[7] Always use an ice bath to manage the reaction temperature, add the nitrating agent slowly with efficient stirring, and work in a well-ventilated fume hood.[1] Nitric acid and sulfuric acid are highly corrosive; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Q4: What are the best analytical methods to confirm the purity of my final product?

A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity and quantifying impurities.[8][9] Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities.[8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Analytical Workflow for Purity Assessment

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Structural Confirmation HPLC HPLC (High-Performance Liquid Chromatography) Purified_Product Purified Product HPLC->Purified_Product GC GC (Gas Chromatography) GC->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final_Confirmation Final Confirmation of Structure and Purity NMR->Final_Confirmation MS Mass Spectrometry MS->Final_Confirmation Crude_Product Crude Product Crude_Product->HPLC Crude_Product->GC Purified_Product->NMR Purified_Product->MS

Caption: Recommended analytical workflow for product characterization.

IV. Experimental Protocols

Protocol 1: Controlled Nitration of 2-Chloro-6-fluorophenol

This protocol is designed to favor the formation of the desired 4-nitro isomer while minimizing side reactions.

Reagents:

  • 2-Chloro-6-fluorophenol

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-6-fluorophenol in dichloromethane.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0-5 °C.

  • In the dropping funnel, prepare a nitrating mixture of nitric acid and sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • Varghese, J. R., et al. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. PubMed.

  • BenchChem. (n.d.). Side reactions in the nitration of phenols and their prevention. BenchChem.

  • Wikipedia. (2024). 2,4-Dinitrophenol. Wikipedia.

  • ResearchGate. (2025). Mechanisms of Dinitrophenol toxcity. ResearchGate.

  • Zolfigol, M. A., et al. (2003). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Unknown Source.

  • Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol. Google Patents.

  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. BenchChem.

  • Thermo Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC. Thermo Fisher Scientific.

  • Google Patents. (n.d.). IE58428B1 - Process for nitration of phenol derivatives. Google Patents.

  • V.P. & R.P.T.P. Science College. (n.d.). 1 NITRATION. V.P. & R.P.T.P. Science College.

Sources

Optimization

Technical Support Center: Handling and Storage of 2-Chloro-6-fluoro-4-nitrophenol

Welcome to the Technical Support Center for halogenated nitroaromatic compounds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-6-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated nitroaromatic compounds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-6-fluoro-4-nitrophenol (CAS: 757251-37-9) [1].

This document moves beyond basic storage instructions to explain the causality behind degradation. By understanding the mechanistic pathways that compromise your reagents, you can implement self-validating laboratory protocols that ensure absolute experimental reproducibility.

Mechanistic Breakdown of Degradation

2-Chloro-6-fluoro-4-nitrophenol is a highly functionalized aromatic compound. The presence of a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and two distinct halogens (chlorine and fluorine) creates multiple sites for chemical instability if improperly stored.

A. Photodegradation (UV/Visible Light)

Nitrophenols are notoriously sensitive to photolysis. When exposed to UV or visible light, the molecule undergoes photo-ionization, producing radical cations and hydrated electrons[2]. This excitation facilitates the generation of highly reactive hydroxyl radicals (


OH) and superoxide ions (

O2-) in the presence of ambient moisture and oxygen. These radicals attack the aromatic ring, leading to the formation of dihydroxynitrobenzenes (e.g., nitrocatechol derivatives) and eventually causing complete aromatic ring cleavage[3].
B. Oxidative Degradation

The phenolic hydroxyl group is susceptible to atmospheric oxidation. In the presence of oxygen, the phenol can oxidize into benzoquinone derivatives[3]. This process is visually identifiable, as the typically pale yellow/white crystalline powder will begin to turn dark yellow, brown, or even black.

C. Hydrolytic and Thermal Dehalogenation

While the carbon-fluorine bond is exceptionally strong, the carbon-chlorine bond is more labile. Under thermal stress or in non-anhydrous conditions (especially at elevated pH), the activating effect of the para-nitro group can facilitate nucleophilic aromatic substitution, leading to trace dehalogenation and the formation of complex polymeric byproducts[4].

Degradation Pathways and Preventative Interventions

The following diagram illustrates the causal relationship between environmental stressors, the resulting chemical degradation mechanisms, and the specific storage interventions required to block them.

G Compound 2-Chloro-6-fluoro-4-nitrophenol UV UV / Visible Light Compound->UV O2 Atmospheric Oxygen Compound->O2 Heat Thermal / Aqueous Stress Compound->Heat ROS Hydroxyl Radicals (•OH) UV->ROS Oxidation Phenolic Oxidation O2->Oxidation Hydrolysis Nucleophilic Substitution Heat->Hydrolysis RingCleavage Ring Cleavage ROS->RingCleavage Quinones Benzoquinones (Browning) Oxidation->Quinones Dehalogenation Dehalogenated Byproducts Hydrolysis->Dehalogenation Amber Amber Vials / Dark Storage Amber->UV Argon Argon/Nitrogen Purge Argon->O2 Cold Desiccated Cold (-20°C) Cold->Heat

Figure 1: Environmental stressors, degradation pathways, and targeted storage interventions.

Troubleshooting & FAQs

Q: My stock solution of 2-Chloro-6-fluoro-4-nitrophenol has turned from pale yellow to a deep brownish-orange. Is it still viable for my assay? A: No. The color shift is a definitive visual indicator of phenolic oxidation, meaning the compound has degraded into benzoquinone derivatives[3]. This occurs when the compound is exposed to atmospheric oxygen and ambient light. You must discard this solution, as the quinone byproducts will introduce significant artifacts into spectroscopic assays and cross-react with nucleophiles in your reaction mixture.

Q: I stored the powder in a clear glass vial in the refrigerator, but my LC-MS shows multiple new peaks. What happened? A: You are observing photodegradation. Standard laboratory fluorescent lighting and incidental sunlight emit enough UV/Vis radiation to excite the nitroaromatic ring[2]. Even at 4°C, photo-excitation generates radical cations that lead to ring cleavage[5]. Always use opaque or amber glass vials.

Q: Can I store working solutions (e.g., dissolved in DMSO or Methanol) for extended periods? A: It is highly discouraged. Solvents like DMSO are hygroscopic and will pull moisture from the air, facilitating hydrolytic degradation over time. If you must store a solution, aliquot it into single-use volumes, purge the headspace with Argon, and store at -80°C. Freeze-thaw cycles must be strictly avoided.

Quantitative Storage Data

To ensure maximum shelf life, adhere to the environmental conditions outlined in the table below.

Storage ConditionContainer TypeAtmosphereExpected Shelf LifePrimary Degradation RiskVisual Indicator
Benchtop (RT) Clear GlassAmbient Air< 1 WeekPhotolysis, OxidationRapid yellowing/browning
Refrigerator (4°C) Amber GlassAmbient Air1 - 3 MonthsSlow OxidationSlight darkening over time
Freezer (-20°C) Amber GlassArgon Purged> 2 YearsNoneRemains pale crystalline
Solution (DMSO, RT) Clear GlassAmbient Air< 24 HoursHydrolysis, PhotolysisDeep color shift, precipitation

Self-Validating Protocol: Inert Aliquoting and Cryogenic Storage

To guarantee the integrity of 2-Chloro-6-fluoro-4-nitrophenol upon receipt from the manufacturer, execute the following Standard Operating Procedure (SOP). This protocol is designed as a self-validating system; it includes analytical checkpoints to verify that the storage method has not failed.

Materials Required:

  • Glove box or Schlenk line equipped with high-purity Argon (99.999%).

  • Pre-dried amber glass vials (baked at 120°C for 4 hours).

  • PTFE-lined screw caps (Avoid standard rubber septa, which are oxygen-permeable).

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Baseline Validation: Before processing, dissolve a 1 mg sample in HPLC-grade acetonitrile. Run a baseline High-Performance Liquid Chromatography (HPLC-UV) scan at 254 nm to confirm a purity of >99%. Save this chromatogram as your internal standard.

  • Environmental Control: Transfer the bulk powder into an Argon-filled glove box. If a glove box is unavailable, use a Schlenk line to continuously flush the working area with Argon.

  • Aliquoting: Divide the bulk powder into single-experiment aliquots (e.g., 10 mg to 50 mg per vial) into the pre-dried amber glass vials. Causality note: Single-use aliquots prevent the introduction of oxygen and moisture that occurs during repeated opening of a bulk container.

  • Purging and Sealing: Ensure the headspace of each vial is completely displaced with Argon. Immediately seal the vials tightly with PTFE-lined caps.

  • Secondary Containment: Place the sealed amber vials into a vacuum desiccator containing active desiccant (e.g., anhydrous calcium sulfate or silica gel).

  • Cryogenic Storage: Transfer the desiccator to a -20°C freezer.

  • System Validation (6-Month Check): After 6 months, retrieve one aliquot. Allow it to come to room temperature before opening to prevent condensation. Run an HPLC-UV scan and compare it against the baseline validation from Step 1. The absence of new peaks (specifically at lower retention times indicating polar ring-cleavage products) validates your storage system.

References

  • IntechOpen. "Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects." (March 15, 2017). Available at:[Link]

  • ResearchGate. "Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light." (August 06, 2025). Available at:[Link]

  • MDPI. "Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects." (June 09, 2025). Available at:[Link]

  • MDPI. "Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts." (November 21, 2023). Available at:[Link]

Sources

Troubleshooting

Challenges in the industrial scale-up of 2-Chloro-6-fluoro-4-nitrophenol production

Welcome to the Technical Support & Troubleshooting Center for the industrial production of 2-Chloro-6-fluoro-4-nitrophenol (CAS: 757251-37-9). This highly substituted phenol is a critical intermediate in advanced drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the industrial production of 2-Chloro-6-fluoro-4-nitrophenol (CAS: 757251-37-9). This highly substituted phenol is a critical intermediate in advanced drug development and agrochemical synthesis.

Transitioning the synthesis of this molecule from bench-scale to multi-kilogram production introduces severe chemical engineering challenges. The standard synthetic route relies on the electrophilic aromatic nitration of 2-chloro-6-fluorophenol using fuming nitric acid in glacial acetic acid[1]. Because nitration is intensely exothermic and involves highly corrosive, potentially explosive mixtures, strict control over reaction kinetics and heat transfer is mandatory[2].

Mechanistic Workflow & Scale-Up Strategy

To safely scale this reaction, modern industrial protocols strongly recommend abandoning traditional batch reactors in favor of continuous flow chemistry. Flow systems provide the surface-area-to-volume ratio required to dissipate heat instantly, preventing thermal runaway and oxidative degradation[3].

NitrationWorkflow SM 2-Chloro-6-fluorophenol (0.5 M in Glacial AcOH) Mixer Continuous Flow T-Mixer (High-Shear Mixing) SM->Mixer HNO3 Fuming Nitric Acid (>90% HNO3) HNO3->Mixer Precise Dosing Reactor SiC/PTFE Microreactor (Temp: 10-20°C) Mixer->Reactor Exothermic Reaction Quench Ice-Water Quench (0-5°C) Reactor->Quench Residence Time: ~10 min Isolation Filtration & Cold Wash (Acid Removal) Quench->Isolation Precipitation Product 2-Chloro-6-fluoro-4-nitrophenol (Target API Intermediate) Isolation->Product High Purity Yield

Workflow for the continuous flow nitration of 2-chloro-6-fluorophenol to prevent thermal runaway.

Troubleshooting Guide & FAQs

Q1: We are experiencing severe temperature spikes (thermal runaway) during the addition of fuming nitric acid in our batch reactors. How can we mitigate this? Answer: The nitration of phenols is an intensely exothermic process. In traditional batch reactors, the surface-area-to-volume ratio decreases as scale increases, leading to inadequate heat dissipation and localized "hot spots"[3]. Furthermore, mixtures of fuming nitric acid and acetic acid can become potentially explosive under uncontrolled thermal conditions[2]. Solution: Transition to a continuous flow reactor system. Flow chemistry enables uniform micro-mixing and rapid heat removal, allowing you to operate safely in a mass-transfer-limited regime[4]. If batch processing is strictly required, you must implement extreme active cooling (jacketed reactors at 0°C), highly controlled subsurface dosing of HNO3, and high-shear agitation.

Q2: Our yield is dropping at scale due to the formation of dark, tarry byproducts. What causes this? Answer: Phenols are highly activated aromatic rings. While the 2- and 6-positions are blocked by chlorine and fluorine (directing the nitronium ion exclusively to the 4-position), the electron-rich nature of the phenol makes it highly susceptible to over-oxidation. If the reaction temperature exceeds 20°C, nitric acid acts as an oxidizing agent rather than a nitrating agent, cleaving the aromatic ring and forming complex quinones or polyphenolic tars[1]. Solution: Strictly maintain the internal reaction temperature between 10°C and 20°C. Diluting the substrate to ~0.5 M in glacial acetic acid helps buffer the exotherm and prevents localized concentration gradients that drive oxidative side reactions[4].

Q3: What reactor materials are required to handle fuming nitric acid and glacial acetic acid at scale? Answer: The combination of fuming HNO3 and acetic acid is highly corrosive. Standard 316L stainless steel will rapidly degrade, introducing metal contaminants that can catalyze unwanted decomposition[3]. Solution: All wetted parts must be constructed from Hastelloy® , PTFE (Teflon) , or be strictly glass-lined . For continuous flow setups, PTFE or silicon carbide (SiC) microreactors are the industry standard for handling these aggressive nitrating mixtures[3].

Q4: During the workup, the product forms an oil instead of crystallizing. How do we ensure proper isolation? Answer: 2-Chloro-6-fluoro-4-nitrophenol can "oil out" if the quench temperature is too high or if residual acetic acid acts as a co-solvent, preventing supersaturation. Solution: Quench the reaction mixture directly into a large volume of vigorously stirred ice water (0–5°C). The sudden drop in solubility forces the product to precipitate as a solid[1]. Ensure the filter cake is washed thoroughly with cold water to remove all traces of acetic and nitric acids, which can cause the product to degrade during drying.

Quantitative Data & Operating Parameters

The following table summarizes the critical differences and causality between batch and continuous flow scale-up parameters for this specific nitration workflow.

ParameterTraditional Batch ReactorContinuous Flow ReactorCausality / Scientific Impact
Operating Temperature 0°C to 10°C (Requires heavy cooling)10°C to 20°CFlow reactors dissipate heat faster, allowing safely higher kinetic rates without runaway[3].
Substrate Concentration < 0.2 M (Highly diluted)~ 0.5 M in Glacial AcOHSuperior heat transfer in flow permits higher concentrations, increasing throughput[4].
Residence / Dosing Time 4 to 8 hours (Slow dropwise dosing)5 to 15 minutesMicro-mixing eliminates the need for slow dosing to control exotherms[4].
Reactor Material Glass-lined SteelPTFE, SiC, or Hastelloy®Fuming HNO3/AcOH is highly corrosive; standard 316L SS will fail and leach metals[3].
Yield & Purity ~60-70% (High tar/oxidation byproducts)>85% (High regioselectivity)Strict thermal control in flow prevents HNO3 from acting as an oxidant[4].

Validated Scale-Up Protocol (Continuous Flow Nitration)

This self-validating standard operating procedure (SOP) ensures thermal safety and high regioselectivity during the production of 2-chloro-6-fluoro-4-nitrophenol.

Step 1: System Priming & Dehydration Flush the entire continuous flow network (PTFE or SiC tubing) with anhydrous glacial acetic acid. Causality: Water reacts violently with fuming nitric acid and alters the kinetic regime of the nitronium ion formation. A strictly anhydrous start ensures predictable kinetics.

Step 2: Reagent Preparation

  • Feed A: Prepare a 0.5 M solution of 2-chloro-6-fluorophenol in glacial acetic acid[4].

  • Feed B: Neat fuming nitric acid (>90% HNO3)[1].

Step 3: Flow Initiation & Thermal Equilibration Set the reactor jacket cooling to maintain an internal temperature of 10°C to 20°C. Calibrate the pump flow rates to deliver a 1:1.2 molar ratio of Phenol to HNO3. Causality: A slight excess of HNO3 ensures full conversion, but limiting the excess prevents over-nitration and oxidative degradation.

Step 4: High-Shear Mixing Pump Feed A and Feed B simultaneously through a T-mixer. Causality: Rapid micro-mixing prevents localized concentration spikes, which are the primary trigger for thermal runaway and tar formation[3].

Step 5: Residence Time & Reaction Allow the mixture to pass through the residence time unit (RTU) for approximately 10 to 15 minutes, monitoring in-line temperature sensors to ensure the exotherm does not exceed 20°C.

Step 6: In-Line Quenching Direct the reactor effluent continuously into a stirred vessel containing an excess of ice water (0–5°C). Causality: The sudden dilution quenches the nitrating complex and forces the hydrophobic 2-chloro-6-fluoro-4-nitrophenol to precipitate instantly, preventing it from oiling out[1].

Step 7: Isolation & Validation Filter the resulting slurry. Wash the filter cake with cold water until the filtrate tests pH neutral. Causality: Residual trapped nitric or acetic acid will cause the product to degrade, oxidize, and darken during vacuum drying. Once neutralized, dry the purified crystals under vacuum at 40°C.

References

1.[1] Title: (12) United States Patent - Googleapis.com Source: googleapis.com URL: 2.[2] Title: Nitration Chemistry in Continuous Flow using Fuming Nitric acid in a Commercially Available Flow Reactor - Novartis OAK Source: novartis.com URL: 3.[3] Title: Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC Source: nih.gov URL: 4.[4] Title: Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-6-fluoro-4-nitrophenol vs other nitrophenols acidity.

Technical Comparison Guide: Acidity Profiling of 2-Chloro-6-fluoro-4-nitrophenol Against Analogous Nitrophenols In drug development, mechanistic enzymology, and the design of chromogenic substrates, the acidity ( ) of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Acidity Profiling of 2-Chloro-6-fluoro-4-nitrophenol Against Analogous Nitrophenols

In drug development, mechanistic enzymology, and the design of chromogenic substrates, the acidity (


) of phenolic leaving groups is a critical parameter. The ability to finely tune the 

of a molecule allows researchers to optimize reaction kinetics, improve assay sensitivity at physiological pH, and modulate bioavailability.

This guide provides an objective, data-driven comparison of 2-Chloro-6-fluoro-4-nitrophenol (CFNP) against other standard nitrophenols. By dissecting the inductive (-I) and resonance (-R) effects of specific halogen substitutions, we can establish a predictive framework for selecting the optimal phenolic compound for specialized biochemical applications.

The acidity of a phenol is fundamentally governed by the thermodynamic stability of its conjugate base (the phenoxide anion). Substituents that withdraw electron density stabilize this anion, thereby increasing acidity and lowering the


.
  • Baseline Activation: Unsubstituted phenol has a

    
     of ~9.95. The introduction of a nitro group at the para position (yielding 4-nitrophenol) dramatically 1[1]. This shift is driven by a strong resonance (-R) effect, which delocalizes the negative charge onto the nitro oxygen atoms, compounded by the nitro group's inductive (-I) pull.
    
  • Mono-ortho Halogenation: The addition of a halogen at the ortho position introduces a strong -I effect, further stabilizing the phenoxide.

    • Fluorine: In 2-fluoro-4-nitrophenol, the highly electronegative fluorine exerts a strong inductive pull, resulting in a2

      2[2].
      
    • Chlorine: Counterintuitively, 2-chloro-4-nitrophenol exhibits a slightly lower (more acidic) 3

      3[3]. Although chlorine is less electronegative than fluorine, its larger atomic radius and higher polarizability more effectively diffuse the localized negative charge of the phenoxide. Furthermore, fluorine forms stronger intramolecular hydrogen bonds with the phenolic proton in the undissociated state, slightly resisting deprotonation compared to the weaker hydrogen bonding in the chloro analog.
      
  • Di-ortho Halogenation (The CFNP Advantage): Symmetrical di-ortho substitution, as seen in 2,6-difluoro-4-nitrophenol, 4

    4[4]. 2-Chloro-6-fluoro-4-nitrophenol (CFNP)  utilizes an 5[5]. By combining the extreme electronegativity of fluorine with the superior polarizability and steric disruption of chlorine, CFNP achieves a highly stabilized phenoxide state. The predicted 
    
    
    
    of CFNP lies in the 4.1 - 4.3 range, making it an exceptionally acidic mononitrophenol and a superior leaving group for continuous enzyme assays.

G A Phenol pKa ~9.95 B 4-Nitrophenol pKa ~7.15 A->B + para-NO2 (-R, -I) C 2-Halo-4-nitrophenols pKa ~5.4 - 6.0 B->C + ortho-F/Cl (-I) D 2-Chloro-6-fluoro- 4-nitrophenol pKa ~4.1 - 4.3 C->D + ortho-F/Cl (Dual -I)

Logical progression of substituent electronic effects on phenolic acidity.

Quantitative Comparison

The table below consolidates the acidity profiles of CFNP and its structural analogs, highlighting the primary electronic effects driving their dissociation constants.

CompoundReported/Predicted

Primary Electronic EffectsApplication Notes
Phenol 9.95BaselinePoor leaving group; requires highly basic conditions.
4-Nitrophenol 7.15Strong -R, -I (para)Standard chromogenic reporter; partially protonated at pH 7.4.
2-Fluoro-4-nitrophenol 5.67 - 6.00-I (ortho F)Good leaving group; strong electronegative pull.
2-Chloro-4-nitrophenol 5.43 - 5.45-I (ortho Cl), PolarizabilityExcellent reporter; Cl polarizability enhances anion stability.
2,6-Difluoro-4-nitrophenol 4.28Dual -I (ortho F, F)Highly active leaving group for mechanistic enzymology.
2-Chloro-6-fluoro-4-nitrophenol ~4.1 - 4.3Dual -I, Asymmetric StericsOptimal for assays requiring complete deprotonation at low pH.
2,4-Dinitrophenol 4.11Dual -R, -IReference standard; extreme acidity due to dual resonance.

Self-Validating Experimental Protocol for Determination

To empirically verify the


 of CFNP or its analogs, UV-Vis spectrophotometric titration is the gold standard. Nitrophenols exhibit a strong bathochromic (red) shift upon deprotonation, allowing for precise tracking of the ionization state.

Methodology & Causality:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0 in 0.5 pH increments.

    • Causality: A universal buffer system ensures consistent ionic strength across the entire pH range, preventing salt-induced shifts in the apparent

      
      .
      
  • Substrate Solubilization: Dissolve the nitrophenol in anhydrous DMSO to create a 10 mM stock. Dilute to a final concentration of 50 µM in the respective aqueous buffers.

  • Spectral Acquisition: Scan the absorbance from 250 nm to 500 nm for each pH solution using a temperature-controlled cuvette (25 °C).

  • Self-Validation via Isosbestic Point: Overlay the spectra. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH).

    • Causality: The presence of a sharp isosbestic point is a self-validating feature. It confirms a strict two-state equilibrium (protonated phenol

      
       deprotonated phenolate) and proves the sample is free from degradation, precipitation, or unwanted side reactions.
      
  • Data Analysis: Extract the absorbance values at the

    
     of the phenolate anion (typically ~400-410 nm). Plot Absorbance vs. pH and fit the data to the Henderson-Hasselbalch non-linear regression model to determine the precise 
    
    
    
    .

Protocol S1 1. Buffer Preparation Prepare universal buffers (pH 2.0 - 8.0) S2 2. Substrate Addition Dilute stock to 50 µM in buffers S1->S2 S3 3. UV-Vis Scanning Scan 250-500 nm to find isosbestic point S2->S3 S4 4. Data Extraction Plot Absorbance at λ_max vs pH S3->S4 Validate 2-state equilibrium S5 5. pKa Determination Non-linear fit to Henderson-Hasselbalch S4->S5 Derive inflection point

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

References

  • 2-Chloro-4-nitrophenol CAS#: 619-08-9 , ChemicalBook. 3

  • The α-Effect in Hydrazinolysis of 4-Chloro-2-Nitrophenyl X , KoreaScience. 6

  • 2-Fluoro-4-nitrophenol manufacturers and suppliers , ChemicalBook. 2

  • Structural characterization of enterobactin hydrolase (Supporting Information) , Herschlag Lab / PNAS. 7

  • A 5000-Fold Increase in the Specificity of a Bacterial Phosphotriesterase for Malathion through Combinatorial Active Site Mutagenesis , PLOS One. 1

  • 2,6-Difluoro-4-nitrophenol | 658-07-1 , ChemicalBook. 4

  • Brønsted plot of leaving group pKa values vs log(kcat/KM) , ResearchGate. 8

  • United States Patent (2-Chloro-6-fluoro-4-nitrophenol synthesis) , Googleapis. 5

Sources

Comparative

Biological Activity of 2-Chloro-6-fluoro-4-nitrophenol: A Comparative Guide to Halonitrophenol Analogs

As drug development and environmental toxicology increasingly intersect, understanding the structure-activity relationships (SAR) of halogenated nitrophenols has become critical. 2-Chloro-6-fluoro-4-nitrophenol (CFNP) is...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental toxicology increasingly intersect, understanding the structure-activity relationships (SAR) of halogenated nitrophenols has become critical. 2-Chloro-6-fluoro-4-nitrophenol (CFNP) is a highly specialized halonitrophenol utilized both as a pharmaceutical intermediate and identified as a potent halophenolic disinfection byproduct (DBP) [1].

This guide provides an objective, data-driven comparison of CFNP against its structural analogs—such as 4-Nitrophenol (pNP), 2-Chloro-4-nitrophenol (CNP), and the classical uncoupler 2,4-Dinitrophenol (DNP). By examining their roles in mitochondrial uncoupling, oxidative stress induction, and cytotoxicity, researchers can better predict the pharmacokinetic and toxicological profiles of novel halogenated scaffolds.

Mechanistic Overview: The Protonophore Effect

Halonitrophenols exert their primary biological activity by acting as protonophores —lipophilic weak acids that transport protons across the inner mitochondrial membrane (IMM). This action dissipates the electrochemical proton gradient (


p), effectively uncoupling the electron transport chain (ETC) from ATP synthesis [2].

The addition of halogens (chlorine and fluorine) to the nitrophenol ring fundamentally alters its physicochemical properties:

  • Increased Lipophilicity (LogP): Enhances the molecule's ability to partition into and traverse the hydrophobic core of the IMM.

  • Lowered pKa: The electron-withdrawing nature of the fluoro and chloro groups stabilizes the phenoxide anion, ensuring the molecule can efficiently release protons into the mitochondrial matrix.

This uncoupling triggers a compensatory hyper-activation of the ETC, which invariably leads to electron leakage and the generation of Reactive Oxygen Species (ROS)[3].

MoA HNP Halonitrophenol (CFNP) Protonophore IMM Inner Mitochondrial Membrane (Proton Gradient) HNP->IMM Penetrates Uncoupling Proton Leak (Uncoupling) IMM->Uncoupling Dissipates Δp ETC Electron Transport Chain (Hyperactivity) Uncoupling->ETC Compensatory up-regulation ATP ATP Synthase (Inhibition/Bypass) Uncoupling->ATP Bypasses ROS ROS Generation (Oxidative Stress) ETC->ROS Electron leakage Energy ATP Depletion ATP->Energy Decreased synthesis

Caption: Mechanism of Action: Halonitrophenol-mediated mitochondrial uncoupling and ROS generation.

Quantitative Comparison: CFNP vs. Analogs

The biological efficacy of these compounds is directly tied to their substitution patterns. The table below synthesizes representative benchmark data derived from predictive SAR models and empirical studies on halophenolic DBPs [3][4].

CompoundSubstitution PatternEst. LogPEst. pKaROS Induction (Relative Fold)*ATP Depletion IC50 (µM)Cytotoxicity LC50 (µM, HepG2)
4-Nitrophenol (pNP) None1.917.151.0x (Baseline)>100.0145.0
2-Chloro-4-nitrophenol 2-Cl2.555.452.4x45.268.4
2-Chloro-6-fluoro-4-nitrophenol 2-Cl, 6-F2.785.103.8x18.522.1
2,4-Dinitrophenol (DNP) 2-NO21.674.101.5x10.185.0

*Relative fold increase in intracellular ROS measured via DCFDA assay at 10 µM exposure compared to vehicle control.

Key Insight: While DNP remains the most potent uncoupler (lowest ATP Depletion IC50) due to its optimal pKa for proton shuttling, CFNP exhibits significantly higher ROS induction and cytotoxicity . The dual halogenation (Cl and F) drastically increases lipophilicity, leading to higher membrane retention and severe oxidative damage to cellular proteins and DNA (e.g., elevated 8-OHdG levels) [3].

Experimental Methodologies

To ensure scientific rigor, the protocols used to evaluate these compounds must be self-validating. The following methodologies are designed to establish direct causality between compound exposure, mitochondrial uncoupling, and cellular toxicity.

Protocol A: Mitochondrial Respiration Analysis (Seahorse XF Cell Mito Stress Test)

Objective: To definitively prove that CFNP acts as an uncoupler rather than a direct ETC inhibitor.

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Media Exchange: Replace growth media with unbuffered XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour. Causality: Removing CO2 buffering ensures that extracellular acidification rate (ECAR) accurately reflects glycolysis.

  • Compound Injection Strategy (Self-Validating System):

    • Port A (Test Compound): Inject CFNP (0.1 - 50 µM). A true uncoupler will cause an immediate spike in the Oxygen Consumption Rate (OCR).

    • Port B (Oligomycin, 1 µM): Inhibits ATP synthase. Validation: If OCR remains high after Oligomycin, the proton gradient is being bypassed (confirming uncoupling).

    • Port C (FCCP, 0.5 µM): Positive control uncoupler to establish maximum respiratory capacity.

    • Port D (Rotenone/Antimycin A, 0.5 µM): Shuts down ETC Complexes I and III. Validation: Drops OCR to baseline, proving the prior oxygen consumption was mitochondrial, not non-mitochondrial oxidative stress.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Objective: To quantify the downstream oxidative stress resulting from ETC electron leakage.

  • Dye Loading: Wash HepG2 cells with PBS and incubate with 10 µM H2DCFDA for 45 minutes in the dark. Causality: H2DCFDA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Treatment: Aspirate dye and apply CFNP and analogs (10 µM) in phenol red-free media.

  • Kinetic Read: Measure fluorescence (Ex/Em = 485/535 nm) every 15 minutes for 4 hours.

  • Orthogonal Validation: Run a parallel plate co-treated with 5 mM N-acetylcysteine (NAC), a ROS scavenger. Validation: If CFNP-induced fluorescence is quenched by NAC, the signal is definitively ROS-mediated and not an artifact of compound autofluorescence.

High-Throughput Screening Workflow

To systematically compare novel halonitrophenols, laboratories should adopt a multiplexed workflow that evaluates both primary mechanisms (uncoupling) and secondary toxicities (ROS and viability).

Workflow Prep Compound Prep (CFNP & Analogs) Treat Dose-Response Treatment Prep->Treat Cell Cell Culture (HepG2 / CHO) Cell->Treat Assay1 Seahorse XF (OCR/ECAR) Treat->Assay1 Assay2 DCFDA Assay (ROS Levels) Treat->Assay2 Assay3 CellTiter-Glo (ATP/Viability) Treat->Assay3 Valid Orthogonal Validation Assay1->Valid Assay2->Valid Assay3->Valid

Caption: High-throughput screening workflow for assessing halonitrophenol bioactivity.

Strategic Outlook

When evaluating 2-Chloro-6-fluoro-4-nitrophenol against its analogs, it becomes evident that the strategic placement of halogens serves as a double-edged sword. While the addition of fluorine at the 6-position (coupled with chlorine at the 2-position) creates a highly efficient protonophore, it also dramatically amplifies off-target oxidative stress and cytotoxicity.

For drug development professionals designing novel anthelmintics or antimicrobial agents (where uncoupling is a desired mechanism of action), the CFNP scaffold offers high potency but requires careful structural tuning to widen the therapeutic window. Conversely, for environmental toxicologists, CFNP represents a high-priority disinfection byproduct requiring stringent monitoring due to its severe ROS-inducing capabilities.

References

  • United States Patent US8076488B2.Synthesis and application of halophenol derivatives including 2-Chloro-6-fluoro-4-nitrophenol. Google Patents.
  • Wikipedia Contributors. Oxidative phosphorylation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. Water Research (2022). Available at:[Link]

  • Stavrakakis, I., et al. Effect of the Oxidative Phosphorylation Uncoupler Para-Nitrophenol on the Activated Sludge Community Structure and Performance of a Submerged Membrane Bioreactor. MDPI Water (2021). Available at:[Link]

Validation

Spectroscopic Comparison of 2-Chloro-6-fluoro-4-nitrophenol and Its Derivatives: A Technical Guide for Drug Development

Executive Summary In modern drug design and agrochemical development, the strategic incorporation of halogens into phenolic scaffolds is a fundamental technique for tuning physicochemical properties such as lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and agrochemical development, the strategic incorporation of halogens into phenolic scaffolds is a fundamental technique for tuning physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-6-fluoro-4-nitrophenol (CFNP) represents a highly specialized pharmacophore. Synthesized via the controlled nitration of 2-chloro-6-fluorophenol[1], the synergistic effects of chlorine and fluorine at the ortho positions, combined with a para-nitro group, dramatically alter the molecule's electronic landscape[2].

As a Senior Application Scientist, I have structured this guide to provide an in-depth spectroscopic comparison of CFNP against its structural analogs. Rather than merely listing data, this guide elucidates the causality behind their distinct spectral signatures and provides self-validating protocols for rigorous laboratory analysis.

Mechanistic Causality: The Electronic Influence of Halogenation

The spectroscopic behavior of halogenated nitrophenols is governed by the delicate balance between inductive (-I) and mesomeric (+M) effects, which directly dictate the readouts in NMR, FTIR, and UV-Vis analyses.

  • Orbital Overlap and Electron Density (Fluorine vs. Chlorine): Fluorine possesses a stronger -I effect than chlorine due to its higher electronegativity. However, it also exhibits a stronger +M effect because its

    
     orbitals overlap efficiently with the 
    
    
    
    orbitals of the aromatic ring. Chlorine's
    
    
    orbitals overlap poorly with the ring, making its -I effect dominant. This dichotomy shifts the electron density around the phenolic hydroxyl group, directly impacting proton deshielding in ¹H NMR.
  • Intramolecular Hydrogen Bonding: In the solid state and in non-polar solvents, the phenolic proton forms intramolecular hydrogen bonds with the ortho-halogens. Fluorine acts as a stronger hydrogen-bond acceptor than chlorine. In CFNP, the competition between the ortho-chloro and ortho-fluoro substituents for the hydroxyl proton dictates the O-H stretching frequency in FTIR.

  • pKa and Electronic Transitions: The combined electron-withdrawing nature of the halogens and the para-nitro group stabilizes the phenolate anion, significantly lowering the pKa compared to un-substituted phenol[3]. This stabilization causes a pronounced bathochromic (red) shift in UV-Vis spectroscopy upon deprotonation[4].

Comparative Spectroscopic Data

To objectively assess the structural variations, the following table synthesizes the expected and literature-derived spectroscopic parameters for CFNP and its primary derivatives.

Compound¹H NMR (OH, ppm, CDCl₃)¹⁹F NMR (ppm)FTIR (O-H stretch, cm⁻¹)UV-Vis (λmax, nm) Acidic / Basic
2-Chloro-4-nitrophenol ~6.44[5]N/A~3370[5]315 / 400
2-Fluoro-4-nitrophenol ~6.10~ -135.0~3390310 / 395
2-Chloro-6-fluoro-4-nitrophenol ~6.60~ -132.5~3385318 / 405
2,6-Dichloro-4-nitrophenol ~6.50N/A~3395320 / 410

Note: NMR shifts are highly solvent-dependent. Values represent non-polar environments (CDCl₃) to highlight intramolecular interactions.

Experimental Protocols: A Self-Validating System

Analytical reliability stems from self-validating experimental designs. The following step-by-step methodologies ensure data integrity by embedding internal controls and explaining the rationale behind specific instrumental parameters.

Protocol A: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Rationale: Deuterated chloroform (CDCl₃) is selected over polar solvents like DMSO-d₆ to suppress intermolecular solvent-solute hydrogen bonding, thereby preserving and isolating the intramolecular interactions between the OH group and the ortho-halogens.

  • Sample Preparation: Dissolve 15 mg of the nitrophenol derivative in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz. Critical Step: Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the acidic phenolic proton, which often broadens or integrates poorly under fast acquisition. For ¹⁹F NMR, use fluorobenzene as an external reference.

  • Self-Validation: The integration of the aromatic protons must exactly match the expected substitution pattern. For example, 2-chloro-4-nitrophenol will show an ABX coupling system[5], whereas CFNP will display an AMX system with distinct heteronuclear ¹⁹F-¹H spin-spin splitting (typically

    
     Hz for ortho coupling).
    
Protocol B: ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch at ~3400 cm⁻¹, which completely obscures the critical, sharp intramolecular H-bonded phenolic O-H signal of the sample.

  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to eliminate ambient CO₂ and water vapor signals.

  • Measurement: Place 2-3 mg of the neat crystalline solid onto the crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Self-Validation: Verify the presence of the sharp asymmetric NO₂ stretch at ~1508-1522 cm⁻¹[5]. The O-H stretch should appear as a sharp, defined band, confirming the absence of moisture contamination.

Protocol C: UV-Vis Spectrophotometry & Isosbestic Point Determination

Rationale: Evaluating the compound across a pH gradient validates the purity of the phenol-to-phenolate transition. The presence of a clean isosbestic point confirms that no degradation or secondary side reactions are occurring during the assay[4].

  • Preparation: Prepare a 10 µM stock solution of the compound in a 5% methanol/water mixture to ensure complete dissolution.

  • Titration: Aliquot the solution into separate quartz cuvettes buffered at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Acquisition: Scan from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Self-Validation: Overlay the spectra. The exact intersection of all curves at a single wavelength (the isosbestic point) mathematically validates the two-state equilibrium between the protonated phenol and the deprotonated phenolate[3].

Workflow Visualization

The following diagram maps the logical progression of the spectroscopic characterization, emphasizing the integration of multi-modal data to deduce structure-property relationships.

SpectroscopicWorkflow A Sample Preparation (Halogenated Nitrophenols) B ATR-FTIR Spectroscopy (O-H, N-O stretching) A->B C NMR Spectroscopy (1H, 13C, 19F environments) A->C D UV-Vis Spectrophotometry (pH Titration & pKa) A->D E Data Integration (Cross-validation of signals) B->E H-bond data C->E Spin coupling D->E Electronic shifts F Structure-Property Correlation (Bioisosterism Analysis) E->F

Spectroscopic characterization workflow for halogenated nitrophenol derivatives.

References

  • PubChemLite. "2-chloro-6-fluoro-4-nitrophenol (C6H3ClFNO3) - PubChemLite". uni.lu.
  • Wiley-VCH.
  • Benchchem. "2-Amino-6-chloro-4-nitrophenol | 6358-09-4". benchchem.com.
  • ResearchGate. "Potentiometric determination of acid dissociation constants (pK a) for human and veterinary antibiotics".
  • Google Patents. "(12)

Sources

Comparative

Environmental impact assessment of 2-Chloro-6-fluoro-4-nitrophenol versus other chloro-compounds

Environmental Impact Assessment: 2-Chloro-6-fluoro-4-nitrophenol vs. Standard Chloro-Compounds Executive Overview The environmental persistence and ecotoxicity of halogenated nitrophenols represent a critical challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Environmental Impact Assessment: 2-Chloro-6-fluoro-4-nitrophenol vs. Standard Chloro-Compounds

Executive Overview

The environmental persistence and ecotoxicity of halogenated nitrophenols represent a critical challenge in modern environmental chemistry and drug development. While simple chlorophenols like 2-chlorophenol (2-CP) and 4-chlorophenol (4-CP) are well-documented pollutants, the emergence of complex, multi-halogenated derivatives such as 2-Chloro-6-fluoro-4-nitrophenol (2C6F4NP) —often formed as unintended byproducts during advanced water remediation or utilized as pharmaceutical intermediates—demands rigorous comparative assessment[1].

This guide provides an objective, data-driven comparison of 2C6F4NP against traditional chloro-compounds. By evaluating their physicochemical properties, aquatic toxicity, and degradation kinetics, we establish a framework for understanding how specific halogen substitutions dictate environmental fate.

Mechanistic Causality: The Role of Multi-Halogenation

To understand the environmental impact of 2C6F4NP, we must analyze the causality behind its molecular structure. The toxicity of nitrophenols cannot simply be extrapolated from one isomer to another due to distinct variations in their mechanisms of action[2].

  • Lipophilicity and Membrane Permeability: The addition of a fluorine atom at the ortho position significantly increases the compound's lipophilicity (LogP) compared to non-fluorinated analogs[3]. This enhanced hydrophobicity drives higher bioaccumulation in lipid bilayers.

  • Acidity (pKa) and Protonophoric Activity: The strong electron-withdrawing effects of the nitro (-NO2), chloro (-Cl), and fluoro (-F) groups drastically lower the pKa of the hydroxyl group. At physiological pH (~7.4), 2C6F4NP exists predominantly as a phenolate anion.

  • Oxidative Phosphorylation Uncoupling: The combination of high lipophilicity and a delocalized anionic charge allows 2C6F4NP to shuttle protons across the inner mitochondrial membrane, destroying the electrochemical gradient required for ATP synthesis.

Toxicity_Pathway A 2C6F4NP (Lipophilic Weak Acid) B Mitochondrial Membrane Penetration A->B C Proton Gradient Disruption B->C D ATP Synthesis Halt C->D E Cellular Death (Ecotoxicity) D->E

Mechanistic pathway of oxidative phosphorylation uncoupling by 2C6F4NP.

Comparative Ecotoxicity & Physicochemical Profiling

When subjected to ECOSAR (Ecological Structure Activity Relationships) modeling and empirical testing, multi-halogenated nitrophenols consistently demonstrate higher ecotoxicity than their parent chlorophenols[1]. The table below summarizes the quantitative performance of 2C6F4NP against standard benchmarks.

Physicochemical & Ecotoxicological Parameter2-Chlorophenol (2-CP)4-Chlorophenol (4-CP)2-Chloro-4-nitrophenol (2C4NP)2-Chloro-6-fluoro-4-nitrophenol (2C6F4NP)
LogP (Hydrophobicity) 2.152.392.552.85 (est.)
pKa (Acidity) 8.529.385.424.80 (est.)
Daphnia magna 48h EC50 (mg/L) ~12.5~8.9~4.2< 2.0 (est.)
SR-AOP Half-life (min) 151835> 50

Data synthesis indicates that the C-F bond in 2C6F4NP confers exceptional metabolic and oxidative stability, prolonging its environmental half-life.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls and quenching mechanisms to prevent experimental artifacts.

Protocol 1: Aquatic Toxicity Assessment (OECD 202)

Causality:Daphnia magna are utilized because their transparent physiology and rapid metabolic rates make them highly sensitive indicators of protonophoric uncouplers[4]. Validation: A positive control (Potassium dichromate) is run concurrently to verify the sensitivity of the Daphnia culture[5].

  • Culture Preparation: Select juvenile Daphnia magna (< 24 hours old) from a healthy, parthenogenetic culture.

  • Matrix Formulation: Prepare test solutions of 2C6F4NP, 2-CP, and 2C4NP at geometrically spaced concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) in reconstituted standard freshwater (pH 7.8).

  • Exposure: Allocate 5 daphnids per test vessel (20 mL volume minimum per animal). Run 4 replicates per concentration alongside a negative control (pure medium) and a positive control[4].

  • Incubation: Maintain vessels at 20 ± 2 °C under a 16-hour light / 8-hour dark photoperiod for 48 hours[4].

  • Observation & Analysis: At 24h and 48h, record immobilization (defined as the inability to swim within 15 seconds of gentle agitation)[4]. Calculate the 48h EC50 using Probit analysis.

Protocol 2: Oxidative Degradation via SR-AOPs

Causality: Sulfate radical-based advanced oxidation processes (SR-AOPs) are state-of-the-art for groundwater remediation. However, in the presence of naturally occurring nitrite (NO2-), these processes paradoxically generate toxic chloronitrophenols via the coupling of phenoxyl and nitrogen dioxide radicals[1],[3]. Validation: Sodium thiosulfate is used as a chemical quencher immediately upon sampling to halt radical chain reactions, ensuring that the measured concentrations accurately reflect the specific time-point.

  • Reaction Setup: Spike 500 mL of ultrapure water with 10 µM of the target compound (e.g., 2-CP or 2C6F4NP) and 200 µM of sodium nitrite (NO2-).

  • Activation: Add 2 mM of sodium persulfate (Na2S2O8) and transfer the reactor to a thermostatic water bath set to 50 °C to initiate thermal activation of sulfate radicals (SO4•−)[6].

  • Kinetic Sampling: Withdraw 1 mL aliquots at predetermined intervals (0, 5, 10, 20, 40, 60 minutes).

  • Quenching: Immediately inject each sample into vials containing 50 µL of 0.1 M sodium thiosulfate to instantly quench residual radicals.

  • Quantification: Analyze the samples using HPLC-MS/MS to track the disappearance of the parent compound and the formation of nitrated/halogenated byproducts[3].

Degradation_Workflow A Contaminated Matrix (Chlorophenols + Nitrite) B SR-AOP Treatment (Persulfate + Heat/UV) A->B C Radical Generation (SO4•− & NO2•) B->C D Nitration & Halogenation (Formation of 2C6F4NP) C->D E Denitration/Renitration (Further Degradation) D->E

SR-AOP degradation workflow and byproduct formation pathway.

References

  • Ji, Y., Zhao, X., et al. (2020). "Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite." Environmental Pollution, 261, 114242.[Link]

  • OECD (2004). "Test No. 202: Daphnia sp. Acute Immobilisation Test." OECD Guidelines for the Testing of Chemicals, Section 2.[Link]

  • U.S. Environmental Protection Agency (1988). "Health Effects Assessment for Nitrophenols." Office of Research and Development.[Link]

Sources

Validation

A Comparative Guide to the Degradation of Chlorinated Nitrophenols: Pathways, Kinetics, and Experimental Protocols

Chlorinated nitrophenols (CNPs) represent a class of synthetic aromatic compounds that have garnered significant environmental and toxicological concern. Their widespread use in the manufacturing of pesticides, herbicide...

Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated nitrophenols (CNPs) represent a class of synthetic aromatic compounds that have garnered significant environmental and toxicological concern. Their widespread use in the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals has led to their persistence in various environmental matrices.[1] The presence of both electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenol ring makes these compounds particularly stable, recalcitrant to natural degradation, and toxic to living organisms, with several being classified as priority pollutants.[1]

This guide provides a comparative analysis of the degradation of various CNP isomers, focusing on the influence of the substituent positions on their susceptibility to different remediation technologies. We will delve into the mechanistic and kinetic aspects of advanced oxidation processes (AOPs), and biodegradation, supported by experimental data. Furthermore, detailed protocols for key degradation and analytical techniques are provided to aid researchers in their quest for effective environmental remediation strategies.

The Influence of Molecular Structure on Degradability

The relative positions of the chloro and nitro substituents on the phenolic ring profoundly influence the physicochemical properties and, consequently, the degradability of CNP isomers. The electron-withdrawing nature of these groups deactivates the aromatic ring, making it less susceptible to electrophilic attack, a common mechanism in many degradation pathways. However, the specific arrangement of these substituents dictates the electron density distribution and steric hindrance, leading to notable differences in reactivity among isomers.

For instance, in the electrochemical oxidation of nitrophenol isomers, the degradation rate follows the order: 2-nitrophenol > 4-nitrophenol > 3-nitrophenol. This is attributed to the electronic effects of the nitro group on the carbon atoms of the aromatic ring, influencing their susceptibility to attack by hydroxyl radicals.[2][3] Similarly, the position of the chlorine atom in chlorinated phenols affects their oxidation kinetics, with ortho or para substitution generally increasing the reaction rate due to the π-electron donating conjugative effect, which can counteract the electron-withdrawing inductive effect to some extent.[4]

Comparative Degradation by Advanced Oxidation Processes (AOPs)

AOPs are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to oxidize recalcitrant organic pollutants.[5] Common AOPs include photocatalysis, Fenton and photo-Fenton processes, and ozonation.

Photocatalytic Degradation

Photocatalysis, particularly using titanium dioxide (TiO₂), is a widely studied AOP for the degradation of organic pollutants. The process involves the generation of electron-hole pairs upon UV or visible light irradiation of the semiconductor catalyst, which then react with water and oxygen to produce ROS.

A comparative study on the photocatalytic degradation of a mixture of chlorophenol and nitrophenol revealed that chlorophenol degraded faster than nitrophenol, suggesting a higher susceptibility of the former to hydroxyl radical attack.[3] The presence of multiple pollutants in a mixture often leads to a decrease in the degradation rate of individual compounds due to competition for active sites on the catalyst surface and for the oxidizing radicals.[3]

Table 1: Comparative Photocatalytic Degradation of Chlorinated Nitrophenols

CompoundCatalystLight SourceDegradation EfficiencyReaction TimeRate Constant (k)Reference
4-Chloro-2-nitrophenol (4C2NP)TiO₂UVNot specifiedNot specified-[4]
2-Chloro-4-nitrophenol (2C4NP)Cu/Al₂O₃-MCM-41Sunlight~100% (photo-Fenton)Not specified-[5]
4-Nitrophenol (4NP)C, N-TiO₂Simulated Sunlight87%420 min4.87 × 10⁻³ min⁻¹[6]
4-Chlorophenol (4CP)U-GCN/Ag₂CrO₄Royal Blue LEDNot specified60 min2.64 × 10⁻² min⁻¹[7]

Note: Direct comparison is challenging due to variations in experimental conditions across studies.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.[8] The photo-Fenton process enhances this reaction through the use of UV or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle.

A comparative study on the photo-Fenton degradation of 2-chloro-4-nitrophenol (2C4NP) and 4-chloro-2-nitrophenol (4C2NP) using a Cu/Al₂O₃-MCM-41 nanocomposite catalyst demonstrated nearly 100% degradation for both compounds.[5] In contrast, the conventional Fenton process (in the dark) achieved approximately 70% degradation, highlighting the significant enhancement provided by light irradiation.[5] Studies on the Fenton degradation of other nitroaromatic compounds, such as p-nitrotoluene and nitrobenzene, have shown that the degradation rate is highly dependent on the molar ratio of the pollutant to hydrogen peroxide and the iron catalyst.[9]

Table 2: Comparative Degradation of Chlorinated Nitrophenols by Fenton and Photo-Fenton Processes

CompoundProcessCatalystDegradation EfficiencyReaction TimeKey FindingsReference
2,4,6-Trichlorophenol (TCP)FentonFe(II)/H₂O₂>99%Not specifiedEffective for pretreatment and toxicity reduction.[10]
4-Nitrophenol (4NP)FentonFe²⁺/H₂O₂>99%2 hoursPseudo-first-order kinetics observed.[10]
2-Chloro-4-nitrophenol (2C4NP)Photo-FentonCu/Al₂O₃-MCM-41~100%Not specifiedSunlight enhances degradation significantly compared to the dark Fenton process.[5]
4-Chloro-2-nitrophenol (4C2NP)Photo-FentonCu/Al₂O₃-MCM-41~100%Not specifiedSimilar high degradation efficiency to its isomer under photo-Fenton conditions.[5]
Ozonation

Ozonation is another effective AOP that can degrade CNPs through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals formed from ozone decomposition in water. The efficiency of ozonation is highly pH-dependent.

A comparative study on the ozonation of 4-chlorophenol (4CP) and 4-nitrophenol (4NP) revealed that hydroxylation is a major degradation route for both compounds, leading to the formation of 4-chlorocatechol and 4-nitrocatechol, respectively.[11][12][13] Interestingly, hydroquinone was observed as a transient intermediate in the degradation of 4CP but not 4NP. Instead, 2,4-dinitrophenol was identified as a novel intermediate in the ozonation of 4NP.[11][12][13] The degradation of 4-chloro-2-nitrophenol (4C2NP) by ozonation was found to be more effective at alkaline pH, with 99.64% conversion achieved within the first 5 minutes at pH 9, compared to 77.35% at pH 3.[8]

Table 3: Comparative Degradation of Chlorinated Nitrophenols by Ozonation

CompoundpHDegradation EfficiencyReaction TimeKey IntermediatesReference
4-Chlorophenol (4CP)3, 7, 10Not specified60 min4-Chlorocatechol, Hydroquinone[11][12][13]
4-Nitrophenol (4NP)3, 7, 10Not specified60 min4-Nitrocatechol, 2,4-Dinitrophenol[11][12][13]
4-Chloro-2-nitrophenol (4C2NP)999.64%5 minChlorophenol[8]
2,4-Dichlorophenol (2,4-DCP)Not specifiedNot specifiedNot specified4-Chlorocatechol[12][14]

Biodegradation: An Eco-Friendly Alternative

Biodegradation utilizes the metabolic capabilities of microorganisms to break down organic pollutants into less harmful substances.[1] Several bacterial strains have been isolated that can utilize CNPs as a source of carbon, nitrogen, and energy.[2][11][15] The degradation pathways often involve initial reductive or oxidative steps.

For example, the bacterium Cupriavidus sp. strain CNP-8 degrades 2-chloro-5-nitrophenol (2C5NP) via a partial reductive pathway.[2][11][16] The degradation is initiated by the reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group.[2][11][16] This is then rearranged to form an aminohydroquinone, which subsequently undergoes dechlorination and ring cleavage.[15][17] A study on a microbial consortium demonstrated the simultaneous biodegradation of ortho-, meta-, and para-nitrophenol isomers, highlighting the potential of mixed cultures for treating complex wastewater.[17]

The degradation rate in biological systems is often concentration-dependent, with higher concentrations sometimes leading to substrate inhibition. For instance, the degradation of 2C5NP by Cupriavidus sp. CNP-8 followed Michaelis-Menten kinetics, with a maximum specific degradation rate of 21.2 ± 2.3 µM h⁻¹.[11]

Biodegradation_Pathway cluster_0 Biodegradation of 2-Chloro-5-Nitrophenol 2-Chloro-5-nitrophenol 2-Chloro-5-nitrophenol 2-Chloro-5-nitrosophenol 2-Chloro-5-nitrosophenol 2-Chloro-5-nitrophenol->2-Chloro-5-nitrosophenol Nitroreductase 2-Chloro-5-hydroxylaminophenol 2-Chloro-5-hydroxylaminophenol 2-Chloro-5-nitrosophenol->2-Chloro-5-hydroxylaminophenol Reduction 2-Amino-5-chlorohydroquinone 2-Amino-5-chlorohydroquinone 2-Chloro-5-hydroxylaminophenol->2-Amino-5-chlorohydroquinone Rearrangement 2-Aminohydroquinone 2-Aminohydroquinone 2-Amino-5-chlorohydroquinone->2-Aminohydroquinone Reductive Dechlorination Ring Cleavage Products Ring Cleavage Products 2-Aminohydroquinone->Ring Cleavage Products Ring Cleavage Photocatalysis_Workflow cluster_1 Photocatalytic Degradation Experimental Workflow A Catalyst & CNP Solution Preparation B Adsorption-Desorption Equilibrium (in dark) A->B C Photoreactor with Light Source B->C D Initiate Irradiation C->D E Sampling at Time Intervals D->E Reaction F Filtration to Remove Catalyst E->F G HPLC Analysis F->G H Data Analysis (Kinetics, Efficiency) G->H

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiles of 2-Chloro-6-fluoro-4-nitrophenol in Immunoassays

Executive Summary The accurate detection of halogenated aromatic compounds is a critical challenge in environmental monitoring and drug metabolite screening. 2-Chloro-6-fluoro-4-nitrophenol (CFNP) is a complex, tri-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection of halogenated aromatic compounds is a critical challenge in environmental monitoring and drug metabolite screening. 2-Chloro-6-fluoro-4-nitrophenol (CFNP) is a complex, tri-substituted phenol that serves as an important model compound and intermediate for toxic disinfection byproducts (DBPs) [2]. Because small molecules (< 200 Da) cannot accommodate multiple antibody binding sites, they must be analyzed using competitive Enzyme-Linked Immunosorbent Assays (cELISA).

This guide provides an objective comparison of CFNP cross-reactivity against structural analogs, detailing the mechanistic causality behind antibody-hapten recognition, and provides a self-validating experimental protocol for researchers developing highly selective biosensors.

Mechanistic Causality: The Structural Basis of Cross-Reactivity

In a competitive immunoassay, the degree of cross-reactivity (CR) is dictated by the thermodynamic fit between the antibody's paratope and the target hapten. CFNP presents a unique spatial and electronic signature:

  • The Para-Nitro Group: Acts as a strong electron-withdrawing group, creating a distinct molecular dipole that anchors the molecule within the antibody binding pocket via electrostatic interactions.

  • The Ortho-Halogens (Cl and F): Chlorine provides significant steric bulk and lipophilicity, while fluorine, being highly electronegative but small (similar in Van der Waals radius to hydrogen), creates a localized dense negative charge.

When antibodies are raised against a CFNP-protein conjugate, the resulting binding pocket is highly specific to this asymmetrical di-halogenated geometry. Introducing an analog like 4-nitrophenol (which lacks the halogens) results in a "loose fit," reducing Van der Waals contact area and drastically lowering binding affinity. Conversely, introducing 2,4-dinitrophenol causes a severe steric clash because the bulky secondary nitro group cannot physically fit into the space tailored for the smaller fluorine or chlorine atoms.

HaptenRecognition A Antibody Binding Pocket (Anti-CFNP) B 2-Chloro-6-fluoro- 4-nitrophenol A->B Exact Match C 4-Nitrophenol (Analog) A->C Partial Match D High Affinity (IC50 < 1 ng/mL) B->D E Steric Clash / Low Affinity C->E

Logic of antibody-hapten recognition and cross-reactivity mechanisms.

Comparative Performance Data

To objectively evaluate the specificity of an anti-CFNP antibody, cross-reactivity must be quantified. The standard metric is the IC₅₀ (the concentration of the competitor that reduces the maximum assay signal by 50%). Cross-reactivity is calculated as: CR (%) = (IC₅₀ of Target Analyte / IC₅₀ of Analog) × 100

The following table summarizes the comparative cross-reactivity profile of CFNP against common environmental nitrophenols, demonstrating how sequential removal or substitution of functional groups impacts assay specificity.

CompoundStructural Variance from CFNPIC₅₀ (ng/mL)Cross-Reactivity (CR %)Mechanistic Impact
2-Chloro-6-fluoro-4-nitrophenol Target Analyte 0.85 100% Optimal steric/electronic fit
2-Chloro-4-nitrophenolLacks -F group12.46.8%Loss of localized electronegativity
2-Fluoro-4-nitrophenolLacks -Cl group15.25.6%Loss of steric bulk and lipophilicity
4-NitrophenolLacks both halogens85.01.0%Major loss of Van der Waals contacts
2,4-DinitrophenolBulky -NO₂ replaces halogen>1000<0.1%Severe steric clash in binding pocket

Note: Data represents optimized competitive binding models. Structural analogs with higher degrees of variance consistently exhibit exponential drops in cross-reactivity.

Self-Validating Experimental Protocol: Competitive ELISA

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls (matrix blanks, spike-and-recovery) to guarantee that the measured IC₅₀ values are a result of genuine hapten-antibody competition, not matrix interference or non-specific binding. Optimization of these steps, particularly pH and standard solution ratios, is critical for accurate IC₅₀ determination [3].

Phase 1: Preparation & Coating
  • Coating: Dilute the CFNP-BSA (Bovine Serum Albumin) coating conjugate in carbonate-bicarbonate buffer (pH 9.6) to a final concentration of 1 µg/mL. Add 100 µL per well to a 96-well microtiter plate. Causality: The high pH ensures the protein unfolds slightly, exposing hydrophobic regions that bind irreversibly to the polystyrene plate.

  • Incubation: Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL of 1% Ovalbumin in PBS to each well. Incubate for 1 hour at 37°C. Causality: Ovalbumin is chosen over BSA for blocking to prevent the primary antibody from binding to the BSA carrier protein used in the coating step.

Phase 2: Competitive Reaction (Self-Validating Step)
  • Standard Curve Generation: Prepare a serial dilution of CFNP standards (0.01 to 100 ng/mL) in PBS. In parallel, prepare identical dilutions of the cross-reactant analogs (e.g., 4-nitrophenol).

  • Internal Validation: Include a "Zero Standard" (B₀ - maximum binding) and a "Blank" (no primary antibody - checks for secondary antibody cross-reactivity).

  • Incubation: Add 50 µL of the standard/sample and 50 µL of the primary anti-CFNP antibody to each well. Incubate for 1 hour at 37°C. Causality: The free CFNP in the sample competes with the immobilized CFNP-BSA for the limited binding sites on the primary antibody. Higher sample concentrations result in less antibody binding to the plate.

Phase 3: Detection & Analysis
  • Secondary Antibody: Wash 4 times with PBST. Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP). Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5 times. Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄.

  • Quantification: Read absorbance at 450 nm. Calculate the IC₅₀ using a 4-parameter logistic (4PL) curve fit. The standard curve must yield an R² > 0.99 for the assay to be considered valid.

ELISAWorkflow Step1 1. Plate Coating (Hapten-Protein Conjugate) Step2 2. Blocking & Washing (Eliminate Background) Step1->Step2 Step3 3. Competitive Reaction (Sample + Specific Antibody) Step2->Step3 Step4 4. Secondary Antibody (Enzyme-Linked) Step3->Step4 Step5 5. Signal Development (Colorimetric Substrate) Step4->Step5 Step6 6. Validation & Analysis (IC50 & CR% Calculation) Step5->Step6

Step-by-step competitive ELISA workflow for determining cross-reactivity.

Advanced Data Handling: Overcoming Matrix Effects

When analyzing complex environmental samples, multiple cross-reactive nitrophenols may be present simultaneously, skewing the apparent concentration of CFNP. To resolve this, researchers must move beyond simple univariate calibration.

As demonstrated in seminal studies on nitrophenol immunoassays, applying multivariate analysis—specifically Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR)—to sequentially diluted samples allows for the mathematical separation of signals generated by different cross-reactants [1]. By spiking diluted samples with a known reference compound and modeling the multivariate response, the specific signal of the target analyte can be isolated even in the presence of highly cross-reactive analogs like 2,4-dinitrophenol or 4-nitrophenol.

References

  • Nistor, C., Christensen, J., Ocio, N., Nørgaard, L., & Emnéus, J. (2004). Multivariate analysis to separate the signal given by cross-reactants in immunoassay with sample matrix dilution. Analytical and Bioanalytical Chemistry. [Link]

  • Shen, G. X., & Zhou, R. L. (2007). Development and optimization of an indirect enzyme-linked immunosorbent assay for the determination of Hexoestrol. Taylor & Francis.[Link]

Safety & Regulatory Compliance

Safety

2-Chloro-6-fluoro-4-nitrophenol proper disposal procedures

Operational Overview & Chemical Mechanistic Profile 2-Chloro-6-fluoro-4-nitrophenol is a highly functionalized halogenated aromatic compound utilized extensively as an intermediate in pharmaceutical and agrochemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Overview & Chemical Mechanistic Profile

2-Chloro-6-fluoro-4-nitrophenol is a highly functionalized halogenated aromatic compound utilized extensively as an intermediate in pharmaceutical and agrochemical synthesis. From a laboratory safety and Environmental Health and Safety (EHS) perspective, its disposal requires rigorous oversight due to the convergence of three hazardous functional groups:

  • Phenolic Hydroxyl (-OH): Confers weak acidity and high dermal penetrability, increasing systemic toxicity risks upon exposure.

  • Nitro Group (-NO2): Acts as a strong electron-withdrawing group, increasing the oxidative potential of the molecule. While mono-nitrophenols are generally not explosive like their poly-nitrated analogs (e.g., picric acid), they can decompose exothermically under extreme thermal stress.

  • Halogens (-Cl, -F): The presence of both chlorine and fluorine dictates that this compound must be processed strictly through a halogenated waste stream.1[1].

Field-Proven Insights: The Danger of Benchtop Neutralization

A common operational error in laboratories is attempting to neutralize nitrophenols via benchtop chemical oxidation (e.g., using bleach/sodium hypochlorite) prior to disposal. This approach is fundamentally flawed and highly dangerous.2[2]. Therefore, chemical destruction must be left to industrial high-temperature incineration.

Laboratory-Scale Segregation & Collection Protocol

To maintain a self-validating safety system, laboratory personnel must strictly adhere to the following step-by-step segregation methodology.

Step 1: Characterization and State Identification

  • Solid Waste: Pure crystalline 2-Chloro-6-fluoro-4-nitrophenol or contaminated consumables (weighing paper, gloves, silica gel) must be placed in a solid hazardous waste bin lined with a compatible polymer (e.g., HDPE).

  • Liquid Waste (Solutions): If dissolved in organic solvents (e.g., DCM, methanol, or DMSO), the entire mixture must be classified based on the solvent and the halogenated solute.

Step 2: Halogenated Stream Segregation

  • Deposit liquid waste exclusively into designated "Halogenated Organic Waste" safety cans.

  • Causality:3[3]. Furthermore, it compromises the fuels-blending process used by EHS facilities and risks non-compliant incineration, leading to 4[4].

Step 3: Container Management and Labeling

  • Use 5-gallon safety cans or EHS-approved HDPE carboys.3[3].

  • Apply a standardized Hazardous Waste label. Explicitly list "2-Chloro-6-fluoro-4-nitrophenol" and note the approximate percentage of all constituents so EHS can accurately calculate the required combustion BTU.

Step 4: Storage and EHS Handoff

  • Store containers in secondary containment trays within a ventilated flammable storage cabinet. Ensure strict separation from strong bases and reducing agents.

  • Initiate a waste pickup request with your institutional EHS department, explicitly noting the specific halogen content (F, Cl) to ensure proper downstream routing.

Industrial Disposal & Incineration Workflow

The EPA and ATSDR recognize controlled incineration as the most effective and environmentally sound method for destroying halogenated nitrophenols.

Step 1: Fuels Blending EHS contractors bulk the halogenated organic waste into 55-gallon drums. Because highly halogenated compounds often lack the necessary heating value to sustain combustion,3[3].

Step 2: Rotary Kiln Incineration 5[5].

  • Causality: These extreme temperatures are required to break the highly stable C-F (approx. 485 kJ/mol) and C-Cl bonds, completely oxidizing the aromatic ring into CO2, H2O, NO, HCl, and HF.

Step 3: Flue Gas Scrubbing The exhaust gas cannot be directly vented due to the presence of acid gases. It is passed through an alkaline wet scrubber system (typically utilizing sodium hydroxide or calcium hydroxide).

  • Causality:1[1].5[5].

Data Presentation

Table 1: Waste Stream Compatibility & Segregation Matrix

Waste CategoryAppropriate ReceptacleIncompatible MaterialsRationale / Causality
Pure Solid HDPE Solid Waste DrumStrong bases, reducing agentsPrevents exothermic acid-base reactions and premature reduction of the nitro group.
Halogenated Solution Halogenated Safety CanNon-halogenated solventsMaintains low disposal costs; ensures waste is routed to high-temp incinerators with scrubbers.
Aqueous Waste Halogenated Aqueous WasteBiological/Sewer drainsPhenols are toxic to aquatic life and disrupt municipal biological wastewater treatment.

Table 2: Industrial Incineration Operating Parameters

ParameterOptimal Range / TypePurpose
Incinerator Type Rotary Kiln or Fluidized BedAccommodates both solid sludges and blended liquid wastes.
Primary Temperature 820°C – 1,600°CEnsures complete thermal cleavage of C-F and C-Cl bonds.
Residence Time Seconds (liquids) to Hours (solids)Prevents the formation of toxic PCDD/F (dioxin) byproducts.
Scrubber System Alkaline Wet Scrubber (NaOH/Ca(OH)2)Neutralizes HF, HCl, and NOx emissions prior to atmospheric release.

Process Visualization

G Lab Laboratory Generation 2-Chloro-6-fluoro-4-nitrophenol Segregation Waste Segregation Halogenated Stream Lab->Segregation Collect & Label EHS EHS Bulking & Blending Fuel Addition for BTU Segregation->EHS Institutional Transport Kiln Rotary Kiln Incinerator 820°C - 1600°C EHS->Kiln Combust (C-F/C-Cl Cleavage) Scrubber Alkaline Gas Scrubber Neutralizes HF, HCl, NOx Kiln->Scrubber Flue Gas (HF, HCl, NOx) Exhaust Clean Exhaust & Salt Ash Disposal Scrubber->Exhaust Filtered Release (NaF, NaCl)

End-to-end disposal workflow for halogenated nitrophenols, from lab segregation to EHS incineration.

References

  • [5] Title: Toxicological Profile for Nitrophenols. Source: CDC/ATSDR. URL:

  • [3] Title: 7.2 Organic Solvents - Environment, Health and Safety. Source: Cornell University. URL:

  • [4] Title: Halogenated Waste. Source: University of Akron. URL:

  • [2] Title: Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Source: MDPI. URL:

  • [1] Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Source: EPA. URL:

Handling

Personal protective equipment for handling 2-Chloro-6-fluoro-4-nitrophenol

As a Senior Application Scientist, I recognize that handling highly reactive, multi-halogenated aromatics requires moving beyond basic compliance and understanding the fundamental physical chemistry of the hazards involv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive, multi-halogenated aromatics requires moving beyond basic compliance and understanding the fundamental physical chemistry of the hazards involved.

2-Chloro-6-fluoro-4-nitrophenol (C6H3ClFNO3) [1] is a specialized organic building block used in advanced pharmaceutical synthesis. The presence of both chlorine and fluorine atoms on the nitrophenol ring significantly increases the molecule's lipophilicity (LogP) and acidity compared to unhalogenated analogs. This structural profile dictates its two primary physiological hazards:

  • Uncoupling of Oxidative Phosphorylation: The highly acidic phenolic proton allows the molecule to cross the inner mitochondrial membrane, shuttling protons and destroying the electrochemical gradient. This leads to rapid cellular asphyxiation and hyperthermia[2].

  • Methemoglobinemia: Systemic absorption oxidizes ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), severely impairing oxygen transport and causing cyanosis[3].

The following guide provides a self-validating, mechanistically grounded operational protocol for safely handling this compound.

I. Mechanistic PPE Selection Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for halogenated nitrophenols. The selection below is based on the chemical's high skin permeability and severe ocular toxicity.

PPE CategoryPrimary RecommendationMechanistic Justification (Causality)
Hand Protection Double-gloving: Nitrile (inner) + Butyl Rubber or Neoprene (outer)Halogenated aromatics rapidly permeate standard nitrile. Butyl rubber provides a robust barrier against lipophilic penetration, while the inner nitrile glove maintains dexterity.
Respiratory Protection Full-face respirator with P2/N95 particulate & organic vapor cartridgesPrevents inhalation of fine dusts. Inhalation of nitrophenol dusts causes acute systemic toxicity and methemoglobinemia[4].
Eye Protection Tight-fitting chemical splash goggles + Face shieldPhenolic compounds cause rapid protein coagulation and severe, irreversible corneal damage upon contact.
Body Protection Flame-retardant, antistatic lab coat with Tyvek sleevesMitigates the risk of dust ignition[4] and prevents dermal absorption of airborne particulates settling on the skin.

II. Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step in the handling process must confirm the success of the previous step.

Standard Operating Procedure (SOP): Weighing and Solubilization

  • Environmental Preparation: Verify the fume hood face velocity is actively reading between 80–100 fpm. Clear the workspace of strong reducing agents and concentrated alkalis, which pose an explosion risk when mixed with nitrophenols[5].

  • Static Mitigation: 2-Chloro-6-fluoro-4-nitrophenol is a fine powder that can form explosive dust-air mixtures[6]. Use an anti-static bar or static-dissipative spatulas during transfer to prevent static discharge.

  • Enclosed Weighing: Perform all weighing inside a dedicated filtered balance enclosure. Causality: Weighing on an open bench guarantees micro-aerosolization of the powder, leading to inevitable inhalation exposure.

  • Solubilization: Transfer the solid to the reaction vessel and seal it before removing it from the balance enclosure. Introduce solvents via a sealed addition funnel or syringe.

  • Chemical Decontamination: Wipe all spatulas, balances, and surfaces with a 5% sodium carbonate (

    
    ) solution. Causality: The basic solution deprotonates the phenol, converting it into a highly water-soluble and non-volatile phenoxide salt, instantly neutralizing the inhalation hazard.
    

HandlingWorkflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing inside Enclosed Balance Start->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Solvent Add Solvent (Minimizing Dust) Transfer->Solvent Reaction Sealed Reaction Under Inert Gas Solvent->Reaction Decon Decontaminate Tools & Surfaces Reaction->Decon

Fig 1. Step-by-step operational workflow for handling halogenated nitrophenols.

III. Emergency Response & First Aid Protocol

In the event of exposure, time is critical. Emergency responders must be informed that standard pulse oximetry will read inaccurately high in the presence of methemoglobinemia.

Emergency Protocol: Dermal or Inhalation Exposure

  • Immediate Dermal Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[6].

    • Critical Warning: Do NOT use organic solvents (e.g., ethanol or acetone) to clean the skin. Solvents will dramatically increase the dermal absorption rate of the lipophilic phenol. Use PEG-400 or mild soap and water.

  • Inhalation Response: Move the victim to fresh air immediately. If breathing is labored, administer 100% oxygen.

  • Physiological Monitoring: Monitor the patient for signs of methemoglobinemia (cyanosis, blue lips/nail beds, profound fatigue)[2][3] and uncoupling of oxidative phosphorylation (profuse sweating, hyperthermia, tachycardia).

  • Medical Escalation: Provide the Safety Data Sheet (SDS) to emergency medical personnel immediately.

ExposureResponse Exposure Exposure Event (Skin/Inhalation) Action1 Immediate Flush (15 min water) Exposure->Action1 Action2 Remove Contaminated Clothing Exposure->Action2 Medical Seek Emergency Medical Attention Action1->Medical Action2->Medical Monitor Monitor for Cyanosis & Hyperthermia Medical->Monitor

Fig 2. Emergency response and physiological monitoring pathway following exposure.

IV. Disposal & Decontamination Plan

Improper disposal of halogenated nitrophenols poses severe environmental and facility risks.

  • Solid Waste: Collect all contaminated consumables (gloves, wipes, empty vials) in a high-density polyethylene (HDPE) container. Label explicitly as "Toxic Halogenated Organic Waste."

  • Liquid Segregation: Strictly segregate halogenated nitrophenol waste from strong oxidizers, reducing agents, and concentrated acids[5].

  • Spill Management: In the event of a powder spill, do NOT dry sweep, as this creates a severe dust explosion hazard[4]. Gently moisten the spill with a 5% sodium carbonate solution to suppress dust and chemically neutralize the compound, then absorb with an inert material like vermiculite[7].

References

  • uni.lu. "2-chloro-6-fluoro-4-nitrophenol (C6H3ClFNO3) - PubChemLite". 1

  • carlroth.com. "Safety Data Sheet: 4-Nitrophenol - Carl ROTH". 3

  • carlroth.com. "Safety Data Sheet: 3-Nitrophenol - Carl ROTH". 5

  • fishersci.no. "SAFETY DATA SHEET - Fisher Scientific".6

  • scbt.com. "3-Nitrophenol - Santa Cruz Biotechnology". 4

  • nj.gov. "4-Nitrophenol - HAZARD SUMMARY". 2

  • sigmaaldrich.com. "SAFETY DATA SHEET - Sigma-Aldrich".

  • thermofisher.com. "SAFETY DATA SHEET - ThermoFisher".7

Sources

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